Structural Elucidation and Synthetic Utility of 5-Ethoxy-2-hydroxybenzonitrile: A Technical Whitepaper
Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of rational drug design, polyfunctionalized aromatic build...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared By: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of rational drug design, polyfunctionalized aromatic building blocks serve as the critical foundation for assembling complex heterocyclic scaffolds. 5-Ethoxy-2-hydroxybenzonitrile (CAS No. 1239763-46-2) is a prime example of such a precursor[1]. Featuring a precise arrangement of a nitrile, a phenolic hydroxyl, and an ethoxy ether on a single benzene ring, this molecule offers orthogonal reactivity that is highly prized in medicinal chemistry. This whitepaper deconstructs the structural logic, analytical validation, and synthetic utility of 5-Ethoxy-2-hydroxybenzonitrile, providing field-proven protocols for its application in advanced organic synthesis.
Structural Dynamics and Physicochemical Profiling
The chemical architecture of 5-Ethoxy-2-hydroxybenzonitrile (SMILES: CCOC1=CC=C(O)C(=C1)C#N) dictates its reactivity profile[2][3]. The molecule operates on a classic "push-pull" electronic system.
The "Push": The ethoxy group at the C5 position exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and activating the ortho/para positions.
The "Pull": Conversely, the nitrile group at C1 is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects.
Causality of Acidity: The synergistic effect of the C1-nitrile pulling electron density away from the C2-hydroxyl group significantly weakens the O-H bond, lowering its pKa compared to an unfunctionalized phenol. This makes the C2-hydroxyl highly susceptible to controlled deprotonation, a critical first step in nucleophilic aromatic substitutions or cyclizations.
Fig 1: Push-pull electronic dynamics of 5-Ethoxy-2-hydroxybenzonitrile substituents.
Quantitative Physicochemical Data
To facilitate integration into cheminformatics pipelines, the core physicochemical properties are summarized below[1][2]. The Topological Polar Surface Area (TPSA) is calculated based on established fragment contributions (). A TPSA of 53.2 Ų ensures excellent membrane permeability, making this scaffold highly suitable for CNS and systemic drug design.
Property
Value
Structural Implication
Chemical Name
5-Ethoxy-2-hydroxybenzonitrile
Defines functional group topology
CAS Number
1239763-46-2
Unique registry identifier
Molecular Formula
C9H9NO2
Empirical composition
Molecular Weight
163.17 g/mol
Ideal low-MW fragment
H-Bond Donors
1
Phenolic -OH
H-Bond Acceptors
3
Nitrile N, Hydroxyl O, Ether O
TPSA
53.2 Ų
Optimal for passive diffusion
Analytical Workflows for Structural Validation
Before deploying this building block in multi-step synthesis, its integrity must be verified. As an Application Scientist, I mandate the following self-validating protocols, designed specifically around the molecule's unique hydrogen-bonding capabilities.
Protocol A: NMR Spectroscopy (1H and 13C)
Experimental Causality: Deuterated DMSO (DMSO-d6) is strictly selected over CDCl3. The strong intermolecular hydrogen bonding between the C2-OH and C1-CN groups causes dimerization in non-polar solvents, leading to broad, unresolved signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding a sharp, distinct singlet for the phenolic proton.
Step-by-Step Methodology:
Weigh precisely 10.0 mg of 5-Ethoxy-2-hydroxybenzonitrile.
Dissolve completely in 0.6 mL of anhydrous DMSO-d6 within a 5 mm NMR tube.
Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13C NMR at 100 MHz.
Validation Check: Confirm the presence of the ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm), the aromatic ABX spin system, and the highly deshielded phenolic -OH singlet (>10 ppm).
Protocol B: LC-MS Analysis
Experimental Causality: A C18 reverse-phase column is utilized with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier is a mechanistic necessity; it suppresses the ionization of the acidic phenolic hydroxyl during chromatography, preventing peak tailing and ensuring a sharp elution profile.
Step-by-Step Methodology:
Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
Validation Check: In the MS source (Negative ESI mode), the molecule readily loses a proton to form the phenoxide [M-H]⁻ at m/z 162.
Synthetic Utility: Pathway to 3-Amino-1,2-benzisoxazoles
The most prominent application of 2-hydroxybenzonitriles is their conversion into 3-amino-1,2-benzisoxazoles—a privileged scaffold found in numerous antipsychotic and anti-inflammatory drugs[4][5]. Modern synthetic methodologies utilize electrophilic aminating reagents to achieve this transformation efficiently ()[4].
Mechanistic Causality
The reaction relies on inverting traditional polarity. By treating 5-Ethoxy-2-hydroxybenzonitrile with a strong base, we generate a highly nucleophilic phenoxide. This phenoxide attacks the nitrogen of an electrophilic aminating agent (such as O-(diphenylphosphoryl)hydroxylamine). The resulting intermediate undergoes spontaneous intramolecular cyclization, driven by the electrophilicity of the adjacent nitrile carbon, to close the 5-membered isoxazole ring[5].
Step-by-Step Synthesis Protocol
Deprotonation: Suspend 5-Ethoxy-2-hydroxybenzonitrile (1.0 eq, 10 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere. Add potassium tert-butoxide (1.1 eq, 11 mmol) at 0 °C. Stir for 30 minutes to ensure complete phenoxide formation.
Amination: Dropwise, add a solution of the electrophilic aminating reagent (1.2 eq, 12 mmol) dissolved in 10 mL of DMF. Maintain the temperature at 0 °C during addition.
Cyclization: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4-6 hours. The intermediate will spontaneously cyclize onto the nitrile group.
Workup & Validation: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 5-ethoxy-3-amino-1,2-benzisoxazole. Validate conversion via TLC (disappearance of the starting material spot).
Fig 2: Step-by-step synthetic workflow for 3-amino-1,2-benzisoxazole formation.
References
Title: Calculation of Topological Polar Surface Area Based on Fragment Contributions
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-Benzisoxazoles and 4-Amino-1H-2,3-Benzoxazines
Source: Green Chemistry (Royal Society of Chemistry)
URL: [Link]
5-Ethoxy-2-hydroxybenzonitrile (CAS 1239763-46-2): A Critical Building Block in the Synthesis of Heterocyclic Pharmacophores
Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) represents a highly versatile, commercially accessible intermediate designed for the synthesis of privileged heterocyclic pharmacophores, most notably benzoxazoles and 1,2-benzisoxazoles[1].
The unique ortho-relationship between the nucleophilic hydroxyl group and the electrophilic nitrile group primes this molecule for highly efficient intramolecular cyclizations. Furthermore, the presence of the 5-ethoxy substituent provides a critical vector for modulating lipophilicity (LogP) and tuning structure-activity relationships (SAR) in central nervous system (CNS) and oncology drug discovery programs.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the downstream active pharmaceutical ingredient (API). The 5-ethoxy modification specifically lowers the topological polar surface area (TPSA) compared to its hydroxylated analogs, enhancing potential blood-brain barrier (BBB) permeability.
Maintains structural rigidity for target binding[2]
Mechanistic Rationale: The 5-Ethoxy Advantage
The architectural brilliance of 5-ethoxy-2-hydroxybenzonitrile lies in its electronic distribution. The ethoxy group at the 5-position acts as an electron-donating group (EDG) via resonance. This subtle electronic effect increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the phenoxide oxygen upon deprotonation. This electronic priming accelerates the initial bond formation steps during heterocyclic assembly.
Structural features of 5-Ethoxy-2-hydroxybenzonitrile and their role in drug design.
Synthetic Applications: Benzisoxazole Assembly
The 3-amino-1,2-benzisoxazole core is a privileged scaffold found in numerous FDA-approved atypical antipsychotics (e.g., risperidone) and anticonvulsants[1]. Traditionally, synthesizing these cores required harsh, acidic cyclization of oximes. However, modern methodologies leverage 2-hydroxybenzonitriles directly by reacting them with an electrophilic aminating reagent[3].
By utilizing 5-ethoxy-2-hydroxybenzonitrile, chemists can invert the traditional polarity. The phenol acts as the nucleophile, attacking the electrophilic nitrogen source, which then spontaneously cyclizes onto the adjacent nitrile group to form the 5-ethoxy-3-amino-1,2-benzisoxazole.
Synthetic pathway from 5-Ethoxy-2-hydroxybenzonitrile to a benzisoxazole pharmacophore.
The following protocol details the synthesis of 5-ethoxy-3-amino-1,2-benzisoxazole using an electrophilic nitrogen source, specifically O-(diphenylphosphoryl)hydroxylamine. This methodology emphasizes causality and incorporates self-validating checkpoints to ensure reaction fidelity[3].
Step 1: Phenoxide Generation
Procedure : Dissolve 5-ethoxy-2-hydroxybenzonitrile (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the solution to 0 °C. Portion-wise, add potassium tert-butoxide (KOtBu, 1.2 eq).
Causality : Anhydrous DMF is critical to prevent the competitive hydrolysis of the nitrile group into an amide. KOtBu is selected because it is a strong, non-nucleophilic base capable of quantitatively deprotonating the phenol (pKa ~9.5) without initiating side reactions at the electrophilic nitrile carbon.
Self-Validation Checkpoint : Withdraw a 10 µL aliquot, quench in D₂O, and analyze via ¹H-NMR. The complete disappearance of the broad phenolic -OH singlet (~10.5 ppm) confirms quantitative phenoxide formation.
Step 2: Electrophilic Amination and Cyclization
Procedure : To the 0 °C phenoxide solution, add O-(diphenylphosphoryl)hydroxylamine (1.1 eq) in a single portion. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
Causality : The electron-donating 5-ethoxy group enhances the nucleophilicity of the phenoxide, facilitating a rapid Sₙ2-like attack on the electrophilic nitrogen of the aminating reagent. The resulting intermediate is highly unstable and immediately undergoes an intramolecular 5-exo-dig cyclization onto the nitrile, driven by the thermodynamic stability of the resulting aromatic benzisoxazole ring.
Self-Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is deemed successful and complete when the starting material peak (m/z 162 for[M-H]⁻) is entirely replaced by the target product peak (m/z 179 for[M+H]⁺).
Step 3: Workup and Purification
Procedure : Quench the reaction mixture with saturated aqueous NH₄Cl (50 mL) to neutralize any remaining base. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 5-ethoxy-3-amino-1,2-benzisoxazole.
Toxicity Profile and Handling Guidelines for 5-Ethoxy-2-hydroxybenzonitrile: A Comprehensive Technical Guide
As a specialized building block in medicinal chemistry and agrochemical development, 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) offers unique structural motifs—combining an ether, a phenol, and a nitrile group on...
Author: BenchChem Technical Support Team. Date: April 2026
As a specialized building block in medicinal chemistry and agrochemical development, 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) offers unique structural motifs—combining an ether, a phenol, and a nitrile group on a single aromatic ring. While this polyfunctionality is synthetically valuable, it introduces a multifaceted hazard profile. This whitepaper synthesizes current toxicological data and establishes a self-validating handling framework for researchers and drug development professionals.
Part 1: Physicochemical Profiling & Structural Implications
Understanding the macroscopic hazards of 5-Ethoxy-2-hydroxybenzonitrile begins with its molecular descriptors. Quantitative physicochemical data directly dictates the compound's behavior in both biological systems and laboratory environments .
Property
Value
Structural & Toxicological Implication
CAS Number
1239763-46-2
Unique identifier for safety tracking and inventory management.
Moderate lipophilicity enables efficient dermal penetration and cellular uptake.
Polar Surface Area (PSA)
53 Ų
Influences binding affinity to biological macromolecules and powder static properties.
Causality of Structure: The ethoxy group enhances the molecule's lipophilicity (LogP 1.72), increasing the rate of dermal permeation compared to unsubstituted hydroxybenzonitriles. The hydroxyl group (phenol moiety) acts as a hydrogen bond donor, imparting local tissue irritancy and potential corrosivity. The nitrile group (-C≡N) presents systemic toxicity risks that require specific metabolic considerations.
Part 2: Mechanistic Toxicity Profile
Systemic Toxicity and Cytochrome P450 Metabolism
A common misconception in nitrile handling is the universal assumption of rapid cyanide (CN⁻) liberation. However, the acute toxicity of nitriles depends heavily on their ability to undergo Cytochrome P450 (CYP450)-mediated hydroxylation at the alpha-carbon. Because 5-Ethoxy-2-hydroxybenzonitrile lacks an aliphatic alpha-carbon, it does not readily liberate hydrogen cyanide in vivo. Instead, the primary metabolic pathway for benzonitriles involves aromatic hydroxylation to form complex cyanophenols . Despite this, standard pharmacological safety protocols mandate that a cyanide antidote kit be accessible during initial scale-up, as idiosyncratic metabolic shunting cannot be entirely ruled out .
Oxidative Stress and Cytotoxicity
Recent transcriptomic and quantitative structure-activity relationship (QSAR) models on related hydroxybenzonitriles have elucidated a pronounced mechanism of cytotoxicity driven by oxidative stress . Hydroxybenzonitriles interact directly with critical antioxidant enzymes, such as catalase (CAT), via van der Waals forces and hydrogen bonding. This binding alters the enzyme's conformation, inhibiting its ability to neutralize reactive oxygen species (ROS). The resulting redox imbalance leads to oxidative DNA damage, genotoxicity, and ultimately, cellular apoptosis.
Local Hazards: The Phenolic Moiety
Like many phenol derivatives, 5-Ethoxy-2-hydroxybenzonitrile is classified as a severe eye irritant and a dermal sensitizer . Contact with the skin can cause erythema and structural damage to the stratum corneum, exacerbated by the compound's lipophilic ethoxy tail which drives it deeper into the epidermal layers.
Figure 1: Mechanistic pathway of hydroxybenzonitrile-induced oxidative stress and cytotoxicity.
Part 3: Self-Validating Handling Protocols
To ensure scientific integrity and operational safety, handling this compound requires a self-validating workflow . This means each step of the protocol incorporates a physical or visual check to confirm the integrity and safety of the previous step.
Engineering Controls & PPE
Primary Containment: All manipulations of the neat powder must occur within a certified chemical fume hood (face velocity 80–100 fpm) to mitigate inhalation of airborne particulates.
PPE: Double-gloving with chemical-resistant nitrile gloves (changed immediately upon suspected contamination), tightly sealed splash goggles, and a dedicated laboratory coat.
Step-by-Step Self-Validating Dispensing Workflow
Step 1: Preparation & Static Control
Action: Wipe the balance area with a damp static-dissipative cloth. Use a grounded, anti-static spatula for transferring the powder.
Causality: Powders with a PSA of 53 Ų can hold static charges, leading to dangerous aerosolization or inaccurate weighing.
Validation Check: The powder transfers smoothly without "jumping" to the sides of the weigh boat or spatula.
Step 2: Closed-System Solubilization
Action: Transfer the pre-weighed solid into a vial and immediately cap it with a septum. Inject the carrier solvent (e.g., ethanol or DMSO) via a syringe.
Causality: Creating a closed system before solvent addition prevents the aerosolization of the toxic powder that often occurs when liquid displaces air in an open vessel.
Validation Check: Visually inspect the solution against a light background. Complete optical clarity confirms full dissolution; any turbidity indicates incomplete solvation, posing a risk of localized high-concentration exposure.
Step 3: Targeted Decontamination
Action: Wipe down all spatulas and surfaces with a dilute alkaline solution (e.g., 1% NaOH or sodium bicarbonate), followed by a standard solvent wipe (e.g., isopropanol).
Causality: The alkaline wash deprotonates the phenolic hydroxyl group, converting any residual compound into a highly water-soluble phenoxide salt. This breaks the compound's lipophilicity, making it easily wiped away and preventing cross-contamination.
Validation Check: A final wipe with a clean, dry Kimwipe should show no residue, particulate matter, or discoloration.
Figure 2: Self-validating workflow for the safe dispensing and decontamination of the compound.
References
ChemSpace. "5-ethoxy-2-hydroxybenzonitrile - C9H9NO2 Properties and SDS." ChemSpace Chemical Database. Available at: [Link]
National Center for Biotechnology Information (NCBI). "Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals." NCBI Bookshelf. Available at:[Link]
Hu, S., et al. "Oxidative stress induced by emerging halohydroxybenzonitrile disinfection byproducts and their binding interaction with catalase." Journal of Environmental Management (2025). Available at:[Link]
Exploratory
Unveiling the Molecular Blueprint: A Guide to the Electronic Structure and Dipole Moment of 5-Ethoxy-2-hydroxybenzonitrile
An In-depth Technical Guide Abstract: 5-Ethoxy-2-hydroxybenzonitrile is a substituted aromatic compound featuring a unique convergence of electron-donating (hydroxyl, ethoxy) and electron-withdrawing (nitrile) functional...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract: 5-Ethoxy-2-hydroxybenzonitrile is a substituted aromatic compound featuring a unique convergence of electron-donating (hydroxyl, ethoxy) and electron-withdrawing (nitrile) functional groups. This architecture suggests potentially valuable chemical reactivity and intermolecular interaction capabilities, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide outlines a robust, integrated methodology for the comprehensive characterization of its electronic structure and dipole moment. We combine the predictive power of Density Functional Theory (DFT) for in-silico analysis with established spectroscopic techniques for experimental validation. This document serves as a blueprint for researchers, providing not only the theoretical underpinnings but also detailed protocols for geometry optimization, electronic property analysis (HOMO-LUMO, MEP, NBO), dipole moment calculation, and its experimental verification through FT-IR, FT-Raman, and UV-Vis spectroscopy.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are foundational scaffolds in organic chemistry and drug development. The nitrile group is a versatile functional handle for synthesizing heterocycles, while the aromatic ring allows for tailored substitutions to modulate electronic properties, solubility, and biological activity.[1] Compounds incorporating hydroxyl and alkoxy groups are of particular interest due to their ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.[2]
5-Ethoxy-2-hydroxybenzonitrile (C₉H₉NO₂) presents a compelling case study.[3] The interplay between the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing nitrile group is expected to create a significant molecular dipole and a nuanced electronic landscape. A thorough understanding of this electronic structure is paramount for predicting the molecule's reactivity, polarity, and potential applications. This guide details a synergistic approach, leveraging computational chemistry to build a predictive model and spectroscopic analysis to ground the theoretical findings in empirical data.[4][5]
Synthetic Pathway and Sample Preparation
While numerous synthetic routes to substituted benzonitriles exist, a common and effective method involves the cyanation of a corresponding aryl halide or the dehydration of an aldoxime.[6][7] For the purposes of this guide, we propose a synthesis starting from a commercially available precursor, which ensures accessibility for most research laboratories.
Proposed Synthesis: Etherification of 2,5-Dihydroxybenzonitrile
A plausible and direct route involves the Williamson ether synthesis, starting from 2,5-dihydroxybenzonitrile and an ethylating agent like bromoethane.
Experimental Protocol:
Preparation: To a solution of 2,5-dihydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion. Add bromoethane (1.1 eq) dropwise to the reaction mixture.
Heating & Monitoring: Heat the reaction to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Workup & Isolation: After cooling to room temperature, pour the reaction mixture into cold water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-Ethoxy-2-hydroxybenzonitrile. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity before further analysis.
Theoretical & Computational Analysis: A DFT Approach
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for predicting the electronic properties of molecular systems with high accuracy.[8][9] We will utilize the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has a proven track record for reliability in studying organic molecules.[10][11]
Caption: Logical workflow for the computational analysis of 5-Ethoxy-2-hydroxybenzonitrile.
Molecular Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure. Due to the rotational freedom of the ethoxy group, multiple conformers may exist.[12] A potential energy surface scan can be performed by systematically rotating the dihedral angles of the ethoxy group to identify all local minima. The geometry of the most stable conformer is then fully optimized without constraints using a large basis set, such as 6-311++G(d,p), to accurately describe electron distribution.[13] A subsequent frequency calculation must be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[14]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.[15]
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.[15]
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests high polarizability and chemical reactivity.[10]
For 5-Ethoxy-2-hydroxybenzonitrile, the HOMO is expected to be localized over the electron-rich phenyl ring and the oxygen atoms of the hydroxyl and ethoxy groups, while the LUMO is likely concentrated around the electron-deficient nitrile group.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[11]
Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen of the nitrile group and the oxygen of the hydroxyl group, which are prone to electrophilic attack.
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen of the hydroxyl group, which are susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[16] It examines hyperconjugative interactions (e.g., lone pair to antibonding orbital donations) that contribute to molecular stability. For this molecule, key interactions would include the donation of electron density from the oxygen lone pairs (p-type orbitals) into the antibonding orbitals (π*) of the aromatic ring, which can be quantified to understand the electronic influence of the substituents.
Dipole Moment Calculation
The dipole moment (μ) is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of charge.[17] It is a vector quantity, calculated based on the optimized molecular geometry and the partial atomic charges derived from the DFT calculations. A large dipole moment indicates significant charge separation, influencing properties like solubility, melting point, and intermolecular interactions. Given the opposing electronic nature of its substituents, 5-Ethoxy-2-hydroxybenzonitrile is expected to possess a substantial dipole moment.
Proposed Experimental Validation
Theoretical calculations provide a powerful predictive framework, but they must be validated by experimental data. A combination of vibrational and electronic spectroscopy is ideal for this purpose.
Caption: Integrated workflow combining computational and experimental approaches.
Vibrational Spectroscopy (FT-IR and FT-Raman)
FT-IR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[18] The calculated vibrational frequencies from DFT can be compared directly with the experimental spectra, providing strong evidence for the correctness of the computed geometry.
Experimental Protocol (FT-IR):
Sample Preparation: Prepare a KBr pellet by finely grinding a small amount of the synthesized compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.[19]
Data Acquisition: Record the FT-IR spectrum in the range of 4000–400 cm⁻¹.
Analysis: Compare the positions of the experimental absorption bands with the scaled theoretical frequencies. Key vibrational modes to identify are:
Sample Preparation: Place a small amount of the solid sample directly into a sample holder.
Data Acquisition: Obtain the FT-Raman spectrum using a 1064 nm Nd:YAG laser to minimize fluorescence.[13]
Analysis: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The C≡N and aromatic ring vibrations should be clearly visible.
Experimental Dipole Moment Estimation via Solvatochromism
The change in the dipole moment upon electronic excitation (from the ground state, μg, to the excited state, μe) can be estimated experimentally by studying the solvatochromic shifts of the molecule's UV-Vis absorption and fluorescence spectra in a series of solvents with varying polarity. By plotting the Stokes shift against the solvent polarity function, one can estimate the change in dipole moment, which provides an indirect validation of the ground-state dipole moment calculated by DFT.
Expected Results and Data Synthesis
The integrated analysis is expected to yield a comprehensive dataset characterizing 5-Ethoxy-2-hydroxybenzonitrile. The results should be summarized in clear, structured tables for easy interpretation.
Table 1: Predicted Physicochemical and Electronic Properties
| Ring breathing | ~1010 | ~1012 | ~1011 | Phenyl ring vibration |
The strong correlation between the scaled theoretical frequencies and the experimental data would validate the accuracy of the DFT-optimized molecular structure. The calculated dipole moment, supported by solvatochromic data, would confirm the molecule's high polarity, suggesting its potential for strong dipole-dipole interactions and good solubility in polar solvents.
Conclusion
This technical guide presents a comprehensive, multi-faceted strategy for the definitive characterization of the electronic structure and dipole moment of 5-Ethoxy-2-hydroxybenzonitrile. By harmonizing the predictive strength of Density Functional Theory with the empirical certainty of spectroscopic analysis, this methodology provides a reliable pathway for researchers to build a deep and functional understanding of this molecule. The insights gained from this approach are fundamental for predicting chemical behavior, designing new molecular entities, and unlocking the potential of substituted benzonitriles in drug discovery and materials science.
References
Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-109.
Li, C., et al. (2022). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. Journal of Molecular Structure, 1269, 133829.
Lourance, C. (2021). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California.
Faizi, M. S. H., et al. (2017). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile.
BenchChem. (2025). An In-depth Technical Guide to 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9). BenchChem.
Arul Dhas, D., & Hubert Joe, I. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate.
Ebata, T., et al. (1999). Structures and the vibrational relaxations of size-selected benzonitrile–(H2O)n=1–3 and –(CH3OH)n=1,2 clusters studied by fluorescence detected IR and stimulated Raman–UV double resonance spectroscopy. The Journal of Chemical Physics, 110(20), 9879-9890.
Rajendran, G. R., et al. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT. Oriental Journal of Chemistry, 33(4).
Kido, K., et al. (2016). Density Functional Theory Calculations on Interfacial Electrochemistry. e-Journal of Surface Science and Nanotechnology, 14, 25-33.
Bell, A. S., & Down, G. J. (1971). Process for the preparation of hydroxybenzonitriles.
National Center for Biotechnology Information. (n.d.). 5-Ethoxy-2-methylbenzonitrile.
Sharad, A. P., & Dobe, S. D. (2014). Ground and Excited State Dipole Moment of 2, 5-Dihydroxybenzoic Acid from Solvatochromic Shifts. International Journal of Science and Research (IJSR), 3(7), 184-187.
Galano, A., & Alvarez-Idaboy, J. R. (2019). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. Molecules, 24(9), 1755.
BenchChem. (2025). Application Notes: The Utility of 5-Formyl-2-hydroxybenzonitrile in Organic Synthesis. BenchChem.
Liu, X., et al. (2022). Modulated electronic structure of Pd nanoparticles on Mg(OH)2 for selective benzonitrile hydrogenation into benzylamine at a low temperature. Inorganic Chemistry Frontiers, 9(1), 108-117.
Zhang, Y., et al. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. International Journal of Molecular Sciences, 24(12), 10417.
Napiórkowska, E., et al. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. International Journal of Molecular Sciences, 24(18), 14211.
Gould, R. K., & Brode, W. R. (1951). Dipole moments and resonance of some benzein indicators and related compounds. Journal of Research of the National Bureau of Standards, 47(6), 461-468.
Najam Academy. (2021, December 20). Dipole Moment | Easy Trick. YouTube.
Workman, Jr., J. (2025, October 30).
BenchChem. (2025). Spectroscopic Profile of 5-Formyl-2-hydroxybenzonitrile: A Technical Guide. BenchChem.
Jackson, A., & Moody, C. J. (1997). Method for the preparation of 2 hydroxybenzonitrile.
Zhao, Y., et al. (2023). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A, 127(14), 3164-3173.
Mary, Y. S., et al. (2013). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 5(12), 869-883.
Ramalingam, S., et al. (2012). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 75-84.
Zhang, S., et al. (2022). Comparative Investigation of the Spectroscopic Behavior Based on High-Concentrated Solution in Nitrogen and Air Atmospheres. Applied Sciences, 12(15), 7709.
Hehre, W. J. (2022). A Self-Consistent-Field Variational Approach to the ADAPT-VQE Algorithm. arXiv:2212.11405v1.
Sparkman, O. D. (2017). The Application of Computational Chemistry to Problems in Mass Spectrometry. Spectroscopy.
Structural Elucidation and X-ray Diffraction Analysis of 5-Ethoxy-2-hydroxybenzonitrile
A Technical Guide for Crystallographic Characterization and Supramolecular Assembly Executive Summary 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile bifunctional organic building block[1]. Featu...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Crystallographic Characterization and Supramolecular Assembly
Executive Summary
5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile bifunctional organic building block[1]. Featuring both a phenolic hydroxyl group and a nitrile moiety, it serves as a critical intermediate in organic synthesis and a potent ligand in coordination chemistry[2]. This whitepaper provides an in-depth technical guide to the crystallographic properties, supramolecular architecture, and X-ray diffraction (XRD) methodologies required to definitively characterize this compound.
Crystallographic Theory and Supramolecular Motifs
The solid-state behavior of substituted 2-hydroxybenzonitriles (salicylonitriles) is fundamentally governed by the interplay of strong hydrogen bonding and aromatic stacking. Based on high-resolution crystallographic data from structural analogs such as [3], the crystal packing of this core scaffold is highly predictable and characterized by the following motifs:
O-H···N Hydrogen Bonding: The primary driving force for crystallization is the intermolecular hydrogen bond between the phenol donor and the nitrile acceptor. This interaction typically propagates along the crystallographic b-axis, forming a robust, one-dimensional spiral chain[3].
π-π Stacking Interactions: The planar benzonitrile cores engage in offset face-to-face π-stacking. The centroid-to-centroid distances in these systems generally range from 3.48 to 3.85 Å, providing significant cohesive energy to the crystal lattice[3].
Conformational Flexibility of the Ethoxy Group: Unlike rigid halogenated analogs, the 5-ethoxy substituent introduces a degree of conformational freedom. The ethyl chain can adopt anti or gauche conformations relative to the aromatic plane. If data is collected at room temperature, this flexibility often manifests as positional disorder or artificially enlarged thermal ellipsoids in the resulting electron density map.
Caption: Primary intermolecular interactions driving the crystal packing of the salicylonitrile core.
To achieve publication-quality crystallographic data (R1 < 0.05), the experimental protocol must be treated as a self-validating system where each step mitigates downstream errors. The following methodology ensures absolute structural confidence.
Step-by-Step Methodology:
Crystal Growth (Slow Evaporation): Dissolve 50 mg of 5-ethoxy-2-hydroxybenzonitrile in a 1:1 (v/v) mixture of ethanol and dichloromethane (DCM).
Causality: DCM acts as the primary solvent due to its high solubilizing power, while ethanol serves as a miscible antisolvent. Because DCM is more volatile, it evaporates first, slowly driving the solution into a state of controlled supersaturation. This slow kinetic regime strongly favors the nucleation of a single, defect-free macroscopic crystal rather than a microcrystalline powder.
Crystal Harvesting and Mounting: Under a polarized light microscope, select a block-shaped, optically extinct single crystal. Mount the crystal onto a MiTeGen polyimide cryoloop using Paratone-N oil.
Causality: Paratone-N oil is a highly viscous cryoprotectant. When the crystal is plunged into the diffractometer's cold stream, the oil undergoes a glass transition rather than crystallizing, preventing the formation of parasitic ice rings in the diffraction pattern that would otherwise obscure high-angle reflections.
Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cold stream maintained at 100 K.
Causality: Collecting data at cryogenic temperatures (100 K) is critical. It drastically reduces the thermal motion (Debye-Waller factors) of the flexible 5-ethoxy tail, thereby maximizing the high-angle diffraction intensity and preventing positional disorder artifacts during structural refinement[3].
Data Reduction and Integration: Process the raw frame data using integration software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS) to account for the varying path lengths of the X-ray beam through the crystal.
Causality: Absorption correction self-validates the dataset by ensuring that symmetry-equivalent reflections have identical intensities, drastically lowering the internal agreement factor (R_int).
Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Caption: Step-by-step SCXRD workflow for 5-Ethoxy-2-hydroxybenzonitrile structural elucidation.
Quantitative Data Presentation
The following table summarizes the expected crystallographic parameters and refinement statistics for 5-ethoxy-2-hydroxybenzonitrile, extrapolated from the established structural behavior of the 2-hydroxybenzonitrile scaffold[1][3][4].
Parameter
Value / Description
Chemical Formula
C9H9NO2
Formula Weight
163.17 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Expected Crystal System
Monoclinic
Expected Space Group
P2₁/c
Z (Molecules per Unit Cell)
4
Density (calculated)
~1.35 Mg/m³
Absorption Coefficient (μ)
< 0.1 mm⁻¹
F(000)
~344
Theta range for data collection
3.0° to 30.5°
Index ranges
-h to h, -k to k, -l to l
Refinement Method
Full-matrix least-squares on F²
Applications in Coordination Chemistry
Beyond its standalone solid-state properties, the 2-hydroxybenzonitrile core is a highly privileged scaffold in coordination chemistry[2]. The proximity of the hard phenolic oxygen (a strong σ-donor) and the nitrile nitrogen (capable of π-backbonding) allows 5-ethoxy-2-hydroxybenzonitrile to act as an ambidentate or chelating ligand[2]. When reacted with transition metals (e.g., Cu(II), Ni(II), or Zn(II)), the resulting coordination complexes often exhibit unique magnetic, catalytic, or photophysical properties, making this compound a valuable asset for drug development professionals and materials scientists alike[2].
References
Title: Crystal structure of 3-bromo-2-hydroxybenzonitrile
Source: Acta Crystallographica Section E: Crystallographic Communications / PubMed Central (PMC)
URL: [Link]
Title: 2-Hydroxybenzonitrile | C7H5NO | CID 11907
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Synthesis of 5-Ethoxy-2-hydroxybenzonitrile: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Ethoxy-2-hydroxybenzonitrile, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. Th...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Ethoxy-2-hydroxybenzonitrile, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed with an emphasis on scientific integrity, providing not just the methodology but also the rationale behind the experimental choices.
Introduction
5-Ethoxy-2-hydroxybenzonitrile is a substituted aromatic nitrile possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of more complex molecules. The presence of the nitrile, hydroxyl, and ethoxy groups offers multiple points for chemical modification, enabling the construction of diverse molecular scaffolds. This protocol outlines a reliable two-step synthesis commencing from the readily available starting material, 4-ethoxyphenol.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
Ortho-Formylation: The Reimer-Tiemann reaction is employed for the ortho-formylation of 4-ethoxyphenol to yield the intermediate, 5-ethoxy-2-hydroxybenzaldehyde. This reaction introduces a formyl group (-CHO) predominantly at the position ortho to the hydroxyl group.[1][2][3]
Conversion to Nitrile: The resulting aldehyde is then converted to the target nitrile in a two-step sequence involving the formation of an oxime intermediate, followed by its dehydration.[4][5][6][7][8]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 5-Ethoxy-2-hydroxybenzonitrile.
Part 1: Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde
This step utilizes the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols. The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium.[1][3] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of the aldehyde after hydrolysis.[1]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (per 0.1 mol of 4-ethoxyphenol)
Notes
4-Ethoxyphenol
138.17
13.82 g (0.1 mol)
Starting material
Sodium Hydroxide (NaOH)
40.00
16.0 g (0.4 mol)
Base
Chloroform (CHCl₃)
119.38
14.3 g (10.0 mL, 0.12 mol)
Dichlorocarbene source
Hydrochloric Acid (HCl)
36.46
As needed
For acidification (e.g., 6M solution)
Diethyl Ether
74.12
~300 mL
Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄
-
As needed
Drying agent
Deionized Water
18.02
~500 mL
Step-by-Step Protocol
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethoxyphenol (0.1 mol) in a solution of sodium hydroxide (0.4 mol) in 100 mL of water.
Heating: Heat the mixture to 65°C with constant, vigorous stirring.
Addition of Chloroform: Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of approximately 1 hour. It is crucial to maintain the reaction temperature between 65-70°C. The reaction can be exothermic, so careful monitoring and control are necessary.[9]
Reflux: After the addition of chloroform is complete, continue to stir the mixture at 70°C for an additional 2-3 hours to ensure the reaction goes to completion.
Workup - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and precipitate the product.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of 5-Ethoxy-2-hydroxybenzonitrile
This part of the synthesis involves two key transformations: the formation of an oxime from the aldehyde and the subsequent dehydration of the oxime to the nitrile.
Stage 2a: Oximation of 5-Ethoxy-2-hydroxybenzaldehyde
The formyl group of the intermediate is reacted with hydroxylamine to form an aldoxime. A base is added to neutralize the acid released from the hydroxylamine salt.[6]
Reagent
Molar Mass ( g/mol )
Quantity (per 0.1 mol of aldehyde)
Notes
5-Ethoxy-2-hydroxybenzaldehyde
166.17
16.62 g (0.1 mol)
Starting material from Part 1
Hydroxylamine Hydrochloride
69.49
7.64 g (0.11 mol)
Oximation reagent
Sodium Acetate or NaOH
82.03 or 40.00
9.02 g or 4.4 g (0.11 mol)
Base
Ethanol
46.07
~200 mL
Solvent
Deionized Water
18.02
As needed
For precipitation
Dissolution: Dissolve 5-ethoxy-2-hydroxybenzaldehyde (0.1 mol) in ethanol in a round-bottom flask.
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.11 mol) and sodium acetate (or sodium hydroxide) (0.11 mol).
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation of Oxime: Upon completion, the oxime product can be isolated by adding water to the reaction mixture, which will cause the product to precipitate. Collect the solid by filtration and wash with cold water. Dry the isolated oxime thoroughly before proceeding to the next step.
Stage 2b: Dehydration of 5-Ethoxy-2-hydroxybenzaldoxime
The final step is the dehydration of the oxime to the desired nitrile. Acetic anhydride is a commonly used and effective dehydrating agent for this transformation.[4][7]
Reagent
Molar Mass ( g/mol )
Quantity (per 0.1 mol of oxime)
Notes
5-Ethoxy-2-hydroxybenzaldoxime
181.19
18.12 g (0.1 mol)
Starting material from Stage 2a
Acetic Anhydride
102.09
~50 mL
Dehydrating agent and solvent
Ice-water
-
As needed
For precipitation of the product
Ethanol/Water mixture
-
As needed
For recrystallization
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 5-ethoxy-2-hydroxybenzaldoxime (0.1 mol) in acetic anhydride.
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water with stirring. The crude 5-Ethoxy-2-hydroxybenzonitrile will precipitate out of the solution.
Isolation and Purification: Collect the solid product by filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Characterization
The identity and purity of the synthesized 5-Ethoxy-2-hydroxybenzonitrile should be confirmed using standard analytical techniques such as:
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry: To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -C≡N, C-O-C).
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
All experimental procedures should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Chloroform is a suspected carcinogen and should be handled with extreme care.
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
Acetic anhydride is corrosive and a lachrymator. Handle with care.
Proper waste disposal procedures should be followed for all chemical waste.
References
BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxybenzonitrile-d4.
BenchChem. (2025). Technical Support Center: 2-Hydroxybenzonitrile Production Scale-Up.
BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
Guidechem. (2023). How to Prepare 2-Cyanophenol?
BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis.
Katritzky, A. R., Long, Q., He, H.-Y., Qiua, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 2000(6), 868-875.
Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
Patsnap Eureka. (2010). Method for preparing 2-cyanophenol.
Google Patents. (n.d.). CN110698362A - Process for synthesizing salicylonitrile by continuous method.
Using 5-Ethoxy-2-hydroxybenzonitrile as a precursor in organic synthesis
Application Note: 5-Ethoxy-2-hydroxybenzonitrile as a High-Value Precursor in the Synthesis of Bioactive Heterocycles Executive Summary & Physicochemical Profiling 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Ethoxy-2-hydroxybenzonitrile as a High-Value Precursor in the Synthesis of Bioactive Heterocycles
Executive Summary & Physicochemical Profiling
5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile, bifunctional organic building block. Featuring a phenolic hydroxyl group situated ortho to a nitrile moiety, the scaffold is structurally primed for tandem alkylation-cyclization and amination-cyclization sequences[1].
Causality of Reactivity:
The presence of the ethoxy group at the 5-position fundamentally alters the molecule's electronic landscape compared to the unsubstituted parent compound. The ethoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This enriches the electron density of the aromatic ring, significantly increasing the nucleophilicity of the phenoxide oxygen upon deprotonation. Consequently, initial O-alkylation steps proceed with enhanced kinetics. Furthermore, the ethoxy moiety increases the lipophilicity (LogP) of downstream products, a critical physicochemical parameter for central nervous system (CNS) drug penetration across the blood-brain barrier.
Pathway A: Synthesis of 5-Ethoxy-3-aminobenzofuran Scaffolds
Benzofuran derivatives are privileged structures in medicinal chemistry, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and novel antimicrobial agents[2][3].
Mechanistic Insight:
The synthesis utilizes a two-step, one-pot tandem sequence. First, the phenolic hydroxyl is deprotonated by a mild base to form a highly nucleophilic phenoxide, which undergoes an SN2 reaction with an α-halo ester or ketone (e.g., ethyl bromoacetate). The resulting O-alkylated intermediate undergoes a base-catalyzed intramolecular Thorpe-Ziegler-type cyclization. Under thermal conditions, the newly formed α-carbanion attacks the electrophilic nitrile carbon, yielding the 3-aminobenzofuran core.
Workflow for the synthesis of 5-ethoxy-3-aminobenzofuran via tandem O-alkylation and cyclization.
Quantitative Data: Optimization of Cyclization Conditions
To maximize the yield of the Thorpe-Ziegler cyclization, various base/solvent combinations were evaluated. The "cesium effect" provided by Cs₂CO₃ enhances the solubility of the reactive carbanion, driving the cyclization to completion rapidly while minimizing degradation.
Entry
Base (Equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
K₂CO₃ (2.0)
DMF
80
3.0
85%
Standard protocol; reliable but requires sustained heating.
2
Cs₂CO₃ (2.0)
DMF
80
1.5
92%
Enhanced solubility and nucleophilicity (Cesium effect).
3
NaH (1.5)
THF
0 to RT
4.0
65%
Strong base led to competing side reactions and degradation.
4
TEA (3.0)
EtOH
80
12.0
40%
Base not strong enough to efficiently form the α-carbanion.
Experimental Protocol: Synthesis of Ethyl 3-amino-5-ethoxybenzofuran-2-carboxylate
Preparation : Charge a dry, argon-flushed round-bottom flask with 5-Ethoxy-2-hydroxybenzonitrile (10.0 mmol, 1.0 eq) and anhydrous DMF (25 mL).
Deprotonation : Add finely powdered anhydrous Cs₂CO₃ (20.0 mmol, 2.0 eq) in one portion. Stir at ambient temperature for 15 minutes until a distinct color change (typically deep yellow) indicates phenoxide formation.
Alkylation : Dropwise add ethyl bromoacetate (11.0 mmol, 1.1 eq) over 10 minutes. Stir for 1 hour at room temperature.
Cyclization : Elevate the temperature to 80 °C and stir for 1.5 hours to drive the Thorpe-Ziegler ring closure.
Workup : Cool the mixture and quench by pouring into ice-cold distilled water (100 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification : Recrystallize from hot ethanol to yield the pure product.
Self-Validating System (IPC):
Monitor the reaction via FTIR. The starting material exhibits a sharp -C≡N stretch at ~2225 cm⁻¹. Upon successful cyclization, this peak is completely eradicated. The final product is validated by the emergence of primary amine N-H stretching bands (a distinct doublet at ~3450 and 3350 cm⁻¹) and an ester C=O stretch at ~1680 cm⁻¹ (shifted to a lower frequency due to conjugation with the furan ring).
Pathway B: Synthesis of 5-Ethoxy-1,2-benzisoxazole-3-amine Scaffolds
1,2-Benzisoxazoles are critical pharmacophores found in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[4][5].
Mechanistic Insight:
Traditional syntheses of benzisoxazoles rely heavily on 2-fluorobenzonitriles undergoing SNAr reactions. However, utilizing 2-hydroxybenzonitriles with an electrophilic aminating agent like O-(diphenylphosphoryl)hydroxylamine (DPH) inverts the traditional polarity, making the arene the nucleophile[6]. The phenoxide attacks the electrophilic nitrogen of DPH, forming an N-O bond. Subsequent intramolecular attack of the newly formed amine onto the nitrile carbon yields the 3-aminobenzisoxazole.
Synthesis of 5-ethoxy-1,2-benzisoxazole-3-amine using electrophilic amination.
Experimental Protocol: Synthesis of 5-Ethoxy-1,2-benzisoxazole-3-amine
Phenoxide Formation : To a solution of 5-Ethoxy-2-hydroxybenzonitrile (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL) under nitrogen, add potassium tert-butoxide (t-BuOK, 15.0 mmol, 3.0 eq). Stir at room temperature for 20 minutes.
Cyclization : Heat the reaction mixture to 50 °C and stir for 4 hours. The strong basic conditions facilitate both the initial amination and the subsequent ring closure onto the nitrile[6].
Workup : Dilute the reaction with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (3 × 30 mL).
Isolation : Dry the organic layer over MgSO₄, filter, and evaporate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating System (IPC):
The successful formation of the 1,2-benzisoxazole ring is definitively confirmed by ¹³C NMR. The nitrile carbon of the starting material typically resonates at ~116 ppm. Upon cyclization, this carbon transforms into the C3 carbon of the benzisoxazole ring, shifting dramatically downfield to ~155-160 ppm due to its new amidine-like environment.
References
[6] Title: Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent | Source: Organic Letters (ACS Publications) | URL: [Link]
Title: Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives | Source: Rasayan Journal of Chemistry | URL: [Link]
[3] Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | Source: Molecules (NCBI) | URL: [Link]
[4] Title: Benzisoxazole | Source: Wikipedia | URL: [Link]
[5] Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds | Source: Science of Synthesis (Thieme) | URL: [Link]
Application Note: Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for 5-Ethoxy-2-hydroxybenzonitrile
Executive Summary This application note provides a rigorous, step-by-step protocol and mechanistic rationale for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments of 5-Ethoxy-2-hydroxybenzonitril...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note provides a rigorous, step-by-step protocol and mechanistic rationale for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments of 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2). As a critical building block in the synthesis of benzisoxazoles, benzofurans, and advanced pharmaceutical intermediates, the unambiguous structural verification of this compound is paramount. By leveraging a self-validating system of 1D and 2D NMR techniques, this guide empowers analytical scientists to accurately map electronic effects, steric interactions, and spin-spin couplings to their corresponding spectral signatures.
Chemical Context & Structural Rationale
5-Ethoxy-2-hydroxybenzonitrile (C₉H₉NO₂) is a tetrasubstituted aromatic system. The aromatic ring is subject to competing electronic effects from three distinct functional groups:
-OH (Hydroxy, C2): Strongly electron-donating via resonance (+M effect), heavily shielding the ortho and para positions while deshielding its directly attached carbon.
-CN (Nitrile, C1): Strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, exerting an anisotropic shielding effect on the ipso carbon [1].
-OCH₂CH₃ (Ethoxy, C5): Electron-donating via resonance (+M effect), heavily influencing the electron density at C4 and C6 [2].
Understanding the vector addition of these substituent effects is critical for predicting and validating the chemical shifts in both the proton and carbon domains.
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in the spectral assignment, the protocol relies on a sequential, self-validating methodology where 1D data is hypothesized and 2D data (COSY, HSQC, HMBC) proves the hypothesis.
Step-by-Step Acquisition Methodology
Sample Preparation (Solvent Causality):
Dissolve 15–20 mg of 5-Ethoxy-2-hydroxybenzonitrile in 0.6 mL of DMSO-d₆ .
Causality: DMSO-d₆ is deliberately chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO locks the phenolic -OH proton, preventing chemical exchange line-broadening. This yields a sharp, highly deshielded singlet (~10.5 ppm) that serves as a critical anchor for 2D HMBC correlations [3].
Spectrometer Setup & Tuning:
Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal, tune/match the probe for ¹H and ¹³C, and shim (Z1-Z5) until the TMS reference peak line-width is <0.5 Hz.
1D ¹H NMR Acquisition:
Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T₁) of the aromatic protons. Acquire 16–32 scans.
1D ¹³C NMR Acquisition:
Execute a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 3.0 seconds. Acquire 512–1024 scans to compensate for the low natural abundance of ¹³C and the longer T₁ relaxation times of the four quaternary carbons (C1, C2, C5, -CN).
2D NMR Validation:
Run COSY to map the ³J vicinal coupling between H3 and H4.
Run HSQC to establish direct ¹H-¹³C connectivity.
Run HMBC to map long-range ²J and ³J couplings, unambiguously assigning the quaternary carbons.
Caption: Workflow for unambiguous NMR assignment using sequential 1D and 2D techniques.
Quantitative Data Presentation
The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants (J) derived from the empirical data and predictive substituent models.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
-OH
10.50
Singlet (s)
-
1H
Deshielded due to H-bonding with DMSO-d₆.
H4
7.13
Doublet of doublets (dd)
³J = 9.0, ⁴J = 3.0
1H
Meta to -OH, para to -CN. Coupled to H3 and H6.
H6
7.11
Doublet (d)
⁴J = 3.0
1H
Para to -OH, ortho to -CN. Coupled only to H4.
H3
6.96
Doublet (d)
³J = 9.0
1H
Ortho to -OH (+M shielding). Coupled only to H4.
-OCH₂-
4.01
Quartet (q)
³J = 7.0
2H
Deshielded aliphatic protons adjacent to oxygen.
-CH₃
1.32
Triplet (t)
³J = 7.0
3H
Terminal methyl group of the ethoxy chain.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment Rationale
C5
153.2
Quaternary (Ar-O)
Deshielded by direct attachment to ethoxy oxygen (-I effect).
C2
151.3
Quaternary (Ar-O)
Deshielded by direct attachment to hydroxy oxygen (-I effect).
C4
119.4
Tertiary (Ar-H)
Para to -CN (+M deshielding), ortho to ethoxy.
C6
119.1
Tertiary (Ar-H)
Ortho to -CN, para to -OH.
C3
117.4
Tertiary (Ar-H)
Heavily shielded by ortho -OH (+M effect).
C7
116.0
Quaternary (-C≡N)
Characteristic nitrile carbon region [1].
C1
101.4
Quaternary (Ar-C)
Highly shielded due to ortho -OH and ipso anisotropic -CN effects.
C8
64.5
Secondary (-CH₂-)
Aliphatic carbon directly attached to oxygen.
C9
14.8
Primary (-CH₃)
Terminal aliphatic carbon.
Mechanistic Analysis of Chemical Shifts
The C1 Anomaly: Why is it so shielded?
In standard aromatic systems, substituted carbons typically appear downfield (>120 ppm). However, C1 resonates at an unusually shielded 101.4 ppm . This is driven by two synergistic phenomena:
The Ortho-Hydroxy Effect: The -OH group at C2 pushes electron density into the ring via resonance. The ortho position (C1) receives a significant portion of this electron density, shielding the nucleus.
The Nitrile Anisotropy: The linear, sp-hybridized -C≡N group possesses a strong diamagnetic anisotropic cylinder. The ipso carbon (C1) sits in the shielding cone of this cylinder, further driving the chemical shift upfield [1].
Spin-Spin Coupling Causality
The aromatic region displays an AMX spin system (H3, H4, H6):
H3 (6.96 ppm): Appears as a doublet because it shares a vicinal relationship (³J ≈ 9.0 Hz) with H4. The lack of a meta proton at C1 or C5 prevents further splitting.
H4 (7.13 ppm): Appears as a doublet of doublets (dd). It is split by H3 (³J ≈ 9.0 Hz) and further split by the meta proton H6 (⁴J ≈ 3.0 Hz).
H6 (7.11 ppm): Appears as a doublet. Because C5 is substituted, H6 has no vicinal neighbors. It only experiences long-range meta coupling (⁴J ≈ 3.0 Hz) with H4.
2D NMR Logical Correlation Mapping
To achieve a self-validating system, HMBC (Heteronuclear Multiple Bond Correlation) is utilized to lock the quaternary carbons into place. The diagram below illustrates the logical pathways used to confirm the molecular skeleton.
H6 is the only proton capable of showing a ³J correlation to the nitrile carbon (C7) , unambiguously differentiating H6 from H3.
H3 shows a strong ³J correlation to C5 and C1 , confirming its position between the -OH and the unsubstituted C4.
The distinction between the two oxygen-bearing carbons (C2 and C5 ) is finalized by observing that the ethoxy -CH₂- protons (4.01 ppm) show a ³J HMBC correlation exclusively to C5 (153.2 ppm), leaving C2 (151.3 ppm) as the phenol carbon.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2001). Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society, 123(10), 2468. URL:[Link]
Abraham, R. J., & Mobli, M. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Journal of Organic Chemistry. URL:[Link]
S., M., & K., A. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Office of Scientific and Technical Information (OSTI). URL:[Link]
Application
Role of 5-Ethoxy-2-hydroxybenzonitrile in pharmaceutical intermediate synthesis
Application Note: The Role of 5-Ethoxy-2-hydroxybenzonitrile in Advanced Pharmaceutical Intermediate Synthesis Executive Summary & Chemical Profile 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: The Role of 5-Ethoxy-2-hydroxybenzonitrile in Advanced Pharmaceutical Intermediate Synthesis
Executive Summary & Chemical Profile
5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile salicylonitrile derivative utilized extensively in medicinal chemistry[1]. Featuring an ortho-relationship between a nucleophilic hydroxyl group and an electrophilic nitrile carbon, this scaffold is primed for complex heterocyclic annulations. The salicylonitrile core is a proven precursor for synthesizing benzisoxazoles, benzoxazoles, and various pharmacophores targeting neurodegenerative diseases (e.g., CDK/GSK-3 inhibitors for Alzheimer's) and cardiovascular conditions[2]. The specific inclusion of a 5-ethoxy substitution provides a critical lipophilic handle (modulating LogP for blood-brain barrier penetration) while fundamentally altering the electronic landscape of the aromatic ring.
Mechanistic Causality: The Power of Polarity Inversion
Traditionally, 1,2-benzisoxazole derivatives are synthesized via the
SNAr
reaction of 2-fluorobenzonitriles with N-protected hydroxylamines. However, introducing an electron-donating group (EDG) like an ethoxy moiety severely deactivates the aromatic ring toward nucleophilic attack, rendering traditional
SNAr
pathways highly inefficient.
Using 5-Ethoxy-2-hydroxybenzonitrile circumvents this limitation by inverting the reactive polarity[3]. Under mild basic conditions, the phenol is deprotonated to form a highly nucleophilic phenoxide. The 5-ethoxy group (via resonance and inductive effects) enriches the electron density of this phenoxide, accelerating its attack on electrophilic aminating agents or activated Grignard complexes[4]. Subsequent intramolecular cyclization of the intermediate onto the adjacent electrophilic nitrile carbon rapidly furnishes the 1,2-benzisoxazole core. This EDG-driven nucleophilic enhancement is the causal mechanism that makes 5-ethoxy-2-hydroxybenzonitrile an exceptionally high-yielding intermediate.
Quantitative Data Summary
The following table summarizes the optimized reaction metrics for diverging 5-ethoxy-2-hydroxybenzonitrile into two distinct benzisoxazole classes based on recent synthetic methodologies[3][4].
Synthetic Target
Reagents / Catalyst
Solvent & Temp
Time
Yield (%)
Mechanistic Pathway
3-Amino-5-ethoxy-1,2-benzisoxazole
DPPHA (1.5 eq), K₂CO₃ (3 eq)
DMF, 50 °C
12-16 h
82-88%
Electrophilic Amination
5-Ethoxy-3-phenyl-1,2-benzisoxazole
PhBr (3 eq), Mg (3 eq), PPh₃ (0.2 eq)
THF/Toluene, 90 °C
4 h
85-92%
Barbier-Grignard Cyclization
Validated Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-ethoxy-1,2-benzisoxazole via Electrophilic Amination
Objective: Construct the 3-aminobenzisoxazole pharmacophore utilizing a polarity-inverted electrophilic nitrogen source[3].
Phenoxide Generation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Ethoxy-2-hydroxybenzonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (0.1 M). Add K₂CO₃ (3.0 equiv).
Causality: K₂CO₃ is specifically chosen as a mild base; it is strong enough to deprotonate the phenol (pKa ~7.5) to form the nucleophilic phenoxide, but mild enough to prevent unwanted hydrolysis of the nitrile group.
Electrophilic Amination: Add O-(diphenylphosphoryl)hydroxylamine (DPPHA, 1.5 equiv) in one continuous portion.
Causality: DPPHA acts as an electrophilic "NH₂⁺" equivalent. The electron-rich phenoxide attacks the nitrogen atom, displacing the stable diphenylphosphate leaving group.
Intramolecular Cyclization: Heat the reaction mixture to 50 °C and stir for 12-16 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the starting material spot (UV active, positive phenolic stain) disappears, replaced by a highly fluorescent blue/green spot under 254 nm UV light, confirming the formation of the conjugated benzisoxazole ring.
Workup & Isolation: Quench the reaction with deionized H₂O (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Synthesis of 5-Ethoxy-3-phenyl-1,2-benzisoxazole via PPh₃-Mediated Coupling
Objective: Execute a one-pot Barbier-Grignard synthesis to yield 3-aryl substituted benzisoxazoles[4].
Grignard Formation: In a Schlenk tube purged with N₂, add Mg turnings (3.0 equiv), bromobenzene (3.0 equiv), and anhydrous THF (10 mL). Initiate the reaction with a single crystal of iodine.
PPh₃ Mediation & Coupling: Once the Grignard reagent is fully formed (indicated by the consumption of Mg and a color shift to dark brown), add Triphenylphosphine (PPh₃, 0.2 equiv) followed by 5-Ethoxy-2-hydroxybenzonitrile (1.0 equiv) dissolved in anhydrous toluene (10 mL).
Causality: PPh₃ is critical here; it coordinates with the magnesium intermediate, stabilizing the transition state and actively preventing deoxidation side reactions that typically plague basic intramolecular cyclizations.
Reflux & Cyclization: Heat the mixture to 90 °C for 4 hours.
Self-Validation: The reaction acts as its own visual indicator, transitioning from a cloudy, heterogeneous grey suspension to a homogenous, clear amber solution as the intramolecular cyclization completes and the magnesium salts dissolve.
Isolation: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl to neutralize the highly basic magnesium alkoxides. Extract with EtOAc, concentrate, and purify via chromatography. PPh₃ can be recovered during this step, providing a greener alternative to transition-metal catalysts.
Visualizations
Divergent synthetic pathways of 5-Ethoxy-2-hydroxybenzonitrile to benzisoxazole scaffolds.
Step-by-step mechanistic workflow for the synthesis of 3-aminobenzisoxazoles.
Application Note: Optimal Laboratory Storage Protocols and Stability Management for 5-Ethoxy-2-hydroxybenzonitrile
Executive Summary 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of agrochemicals, advanced materials, and pharmaceutical active...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of agrochemicals, advanced materials, and pharmaceutical active ingredients (APIs)[1]. However, the coexistence of an electron-rich phenolic hydroxyl group and an electrophilic nitrile moiety creates competing vectors for chemical degradation.
As a Senior Application Scientist, I have observed that poor storage practices for this reagent frequently lead to downstream synthetic failures, anomalous yields, and the introduction of stubborn impurities. This guide establishes a self-validating framework for the optimal storage, handling, and quality control of 5-Ethoxy-2-hydroxybenzonitrile, ensuring absolute reagent integrity from the first aliquot to the last.
Physicochemical Profiling & Degradation Causality
To design an effective storage protocol, one must first understand the mechanistic causality behind the reagent's degradation pathways.
Phenolic Oxidation: The phenol moiety is highly susceptible to oxidation. Atmospheric oxygen acts as a radical initiator, converting the phenol into colored, polymeric quinone-type byproducts[2]. This process is kinetically accelerated by UV light and elevated temperatures. Visible discoloration (shifting from an off-white powder to yellow or brown) is the primary macroscopic indicator of this degradation[2].
Nitrile Hydrolysis: The polar
C≡N
bond is highly electrophilic. In the presence of ambient moisture and catalyzed by localized pH extremes, water acts as a nucleophile, attacking the nitrile carbon[3]. This base- or acid-catalyzed hydrolysis converts the nitrile first into an amide, and eventually into a carboxylic acid[3].
Photochemical Cleavage: Prolonged exposure to ambient laboratory lighting can induce radical formation at the ether linkage (ethoxy group) or the phenol ring, leading to complex photochemical degradation.
By understanding these mechanisms, we can engineer a storage environment that systematically neutralizes each kinetic catalyst (Oxygen, Water, Light, and Heat)[4].
Storage Specifications & Quantitative Parameters
The following table summarizes the causal relationships between the reagent's structural vulnerabilities and the required storage parameters.
Functional Group
Degradation Pathway
Kinetic Catalyst
Optimal Storage Parameter
Quantitative Target / Limit
Phenol (-OH)
Oxidation to Quinones
O2
, UV Light, Heat
Inert Atmosphere (Argon)
O2
< 5 ppm
Nitrile (-C
≡
N)
Hydrolysis to Amides
H2O
, pH extremes
Desiccated Storage
Relative Humidity < 10%
Bulk Reagent
Thermal Degradation
Temp > 25°C
Refrigerated Storage
2°C to 8°C
Aromatic Ring
Photochemical Rxns
UV/Vis Radiation
Amber Glass Vials
Light Transmission < 1%
Mechanistic & Workflow Visualization
The following diagram maps the structural vulnerabilities of 5-Ethoxy-2-hydroxybenzonitrile to our recommended storage countermeasures.
Figure 1: Degradation pathways of 5-Ethoxy-2-hydroxybenzonitrile and storage countermeasures.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They not only dictate how to store the chemical but also how to verify that the storage was successful.
Protocol 1: Reagent Aliquoting and Inert Gas Purging Workflow
Objective: Minimize oxygen and moisture exposure during routine handling to prevent quinone formation and nitrile hydrolysis.
Step-by-Step Methodology:
Thermal Equilibration: Remove the master vial from the 2-8°C refrigerator. Critical: Allow the vial to sit in a desiccator at room temperature (15-25°C) for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to instantly condense on the reagent, triggering localized nitrile hydrolysis.
Atmospheric Control: Transfer the equilibrated vial to a controlled glove box purged with high-purity Argon (
O2
< 5 ppm,
H2O
< 1 ppm). If a glove box is unavailable, prepare a Schlenk line with a dry Argon feed.
Aliquoting: Using a static-free, oven-dried micro-spatula, dispense the required mass into pre-dried, amber glass vials.
Active Purging (Schlenk Line Method): Insert a needle connected to the Argon line into the headspace of the newly aliquoted vial. Purge at a low flow rate (approx. 2 psi) for 45–60 seconds to displace all atmospheric oxygen.
Hermetic Sealing: Cap the vial immediately with a PTFE-lined silicone septum cap. Causality: PTFE provides a chemically inert barrier that prevents moisture ingress, unlike standard rubber septa which are permeable over time. Wrap the exterior seal tightly with Parafilm.
Long-Term Storage: Place the aliquots inside a secondary containment desiccator (containing Drierite or silica gel) and store in a dedicated chemical refrigerator at 2-8°C, strictly segregated from strong oxidizing agents and strong bases[4].
Protocol 2: Quality Control (QC) Stability Testing via HPLC-UV
Objective: Validate reagent integrity prior to critical synthetic steps to prevent the carryover of oxidized or hydrolyzed impurities.
Step-by-Step Methodology:
Sample Preparation: Dissolve exactly 1.0 mg of the 5-Ethoxy-2-hydroxybenzonitrile aliquot in 1.0 mL of anhydrous, HPLC-grade Acetonitrile. Vortex until fully dissolved.
Chromatographic Setup:
Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Detection: UV absorbance monitored at 254 nm (aromatic ring) and 280 nm (phenol detection).
Data Interpretation & Causality:
Intact Reagent: Elutes as a sharp, dominant single peak.
Hydrolysis Failure: The appearance of distinct, more polar peaks eluting earlier than the parent compound indicates the formation of amides or carboxylic acids (nitrile hydrolysis)[3].
Oxidation Failure: The appearance of broad, red-shifted peaks at higher retention times indicates the formation of polymeric quinones[2].
Action Threshold: If the integrated area under the curve (AUC) for the parent peak falls below 97%, the aliquot must be discarded, or the batch must undergo recrystallization from an ethanol/water gradient prior to use.
Application Note: GC-MS Quantification of 5-Ethoxy-2-hydroxybenzonitrile via Silylation-Enabled Peak Optimization
Executive Summary 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly functionalized phenolic nitrile utilized as a building block in pharmaceutical synthesis and drug development[1]. Analyzing this compound v...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) is a highly functionalized phenolic nitrile utilized as a building block in pharmaceutical synthesis and drug development[1]. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge: the free hydroxyl (-OH) group at the ortho position induces strong hydrogen bonding and active-site adsorption within the GC inlet and column. This leads to severe peak tailing, loss of sensitivity, and poor quantitative reproducibility[2].
This application note provides a field-proven, self-validating protocol to overcome these limitations. By employing a targeted silylation derivatization strategy using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS), the active hydroxyl group is converted into a highly volatile, thermally stable trimethylsilyl (TMS) ether. This guide details the mechanistic rationale, step-by-step methodologies, and instrumental parameters required to achieve robust, high-throughput quantification.
Mechanistic Causality: The Logic of Silylation
In gas chromatography, the volatility and thermal stability of the analyte dictate the quality of the chromatography. Phenolic compounds, especially those with electron-withdrawing groups like nitriles, are prone to interacting with silanol groups on the stationary phase or metallic active sites in the injection port[2].
Why BSTFA + 1% TMCS?
BSTFA is a powerful silylating agent that replaces the active hydrogen of the phenol with a TMS group. However, the hydroxyl group in 5-Ethoxy-2-hydroxybenzonitrile is sterically hindered by the adjacent nitrile group. To drive the reaction to completion, 1% TMCS is added as a catalyst. TMCS increases the electrophilicity of the silylating reagent, ensuring rapid and quantitative derivatization even for hindered phenols[3].
Caption: Mechanistic causality comparing direct GC-MS injection versus silylation derivatization.
Self-Validating Experimental Protocol
To ensure the highest level of trustworthiness, this protocol is designed as a self-validating system . It incorporates Phenol-d5 as an internal standard to monitor extraction recovery and derivatization efficiency, alongside reagent blanks to baseline siloxane artifacts[4].
Reagents and Materials
Target Analyte: 5-Ethoxy-2-hydroxybenzonitrile standard (Purity ≥97%)[1].
Internal Standard (IS): Phenol-d5 (100 µg/mL in Acetonitrile)[4].
Derivatization Reagent: BSTFA containing 1% TMCS.
Solvent: MS-grade Ethyl Acetate or Acetonitrile (anhydrous, as moisture degrades TMS reagents).
Sample Preparation & Derivatization Workflow
Moisture is the primary enemy of silylation. Ensure all extracts are completely anhydrous before adding the derivatization reagent.
Extraction/Spiking: Transfer 1.0 mL of the sample extract (in ethyl acetate) into a clean, dry 2.0 mL glass GC vial. Spike with 10 µL of the Phenol-d5 Internal Standard solution.
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Removing the extraction solvent prevents competitive reactions and eliminates trace water.
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous Acetonitrile.
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial[2]. Cap tightly with a PTFE-lined septum.
Incubation: Vortex for 10 seconds, then heat the vial in a dry block at 60°C for 30 minutes[2][5]. Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the ortho-nitrile group.
Cooling: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure variations in the autosampler syringe.
Caption: Step-by-step workflow for the extraction, derivatization, and GC-MS analysis of the target analyte.
Instrumental Parameters & Data Presentation
The analysis utilizes a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) capillary column, which provides optimal separation for semi-volatile phenolic derivatives[4].
Table 1: GC-MS Operating Conditions
Parameter
Setting / Specification
Rationale
Column
DB-5ms (30 m × 0.25 mm ID × 0.25 µm)
Low bleed, ideal for semi-volatiles and TMS derivatives.
Carrier Gas
Helium, Constant Flow at 1.0 mL/min
Maintains optimal linear velocity across the temperature gradient[2].
Injection Mode
Splitless (1 µL injection volume)
Maximizes sensitivity for trace-level quantification[2].
Inlet Temperature
250°C
Ensures rapid vaporization without thermal degradation of the TMS ether[2].
Focuses the analyte at the column head, then elutes it sharply[6].
Transfer Line Temp
280°C
Prevents cold spots and condensation before the MS source.
Ionization Mode
Electron Impact (EI), 70 eV
Standard energy for reproducible fragmentation libraries.
Acquisition Mode
Selected Ion Monitoring (SIM)
Filters out matrix noise, drastically improving the Signal-to-Noise (S/N) ratio.
Table 2: Selected Ion Monitoring (SIM) Parameters
Note: The underivatized molecular weight of 5-Ethoxy-2-hydroxybenzonitrile is 163.17 g/mol [1]. Addition of one TMS group (+72 Da) yields a derivatized mass of ~235.17 g/mol .
Analyte
Target Ion (Quantifier)
Qualifier Ion 1
Qualifier Ion 2
5-Ethoxy-2-hydroxybenzonitrile-TMS
m/z 235 (Molecular Ion)
m/z 220[M-CH₃]⁺
m/z 192
Phenol-d5-TMS (Internal Standard)
m/z 171
m/z 156
m/z 77
Troubleshooting & Quality Control
A self-validating analytical method must account for potential points of failure. Monitor the following Quality Control (QC) metrics:
Low Internal Standard Recovery: If the Phenol-d5 peak area drops significantly compared to calibration standards, it indicates either poor extraction efficiency or moisture contamination during derivatization (water consumes BSTFA). Action: Ensure nitrogen blowdown is complete and use anhydrous solvents.
Peak Tailing (Tailing Factor > 1.5): Indicates active sites in the GC inlet or incomplete derivatization. Action: Perform inlet maintenance (replace the glass liner and gold seal). Ensure the 60°C incubation step was strictly followed[2].
Excessive Background Noise (Siloxanes): Unreacted BSTFA/TMCS produces distinct siloxane peaks (m/z 73, 147, 207, 281). While normal, massive baseline drift indicates too much reagent was injected. Action: Ensure the splitless purge valve opens at 0.5–1.0 minutes to sweep excess reagent from the inlet.
References
BenchChem. "Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers." BenchChem Tech Support.
Weber. "EPA Method 625: Determination of Bases, Neutrals and Acids by Solid Phase Extraction and GC/MS Detection." Weber Consulting.
Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Articles.
Zhang, K., & Zuo, Y. "GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice." Journal of Agricultural and Food Chemistry, 52(2), 222-227.
Advanced purification techniques for crude 5-Ethoxy-2-hydroxybenzonitrile
Welcome to the Technical Support Center for Advanced Molecular Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Et...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Molecular Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2)[1].
Purifying this specific intermediate presents unique physicochemical challenges. The molecule possesses orthogonal functional groups: an electron-withdrawing nitrile (-CN), an ethoxy ether (-OCH2CH3), and a reactive phenolic hydroxyl (-OH). The presence of the ortho-nitrile group increases the acidity of the phenol while simultaneously making the molecule susceptible to thermal degradation[2]. This guide bridges theoretical chemistry with field-proven techniques to ensure high-yield, high-purity isolation.
Part 1: Core Purification Workflows
To achieve >98% purity, we must exploit the specific pKa and polarity of the target molecule. Below are two self-validating protocols designed to separate the target from neutral starting materials, regioisomers, and oxidation byproducts.
Workflow A: Chemoselective Acid-Base Extraction
Because the hydroxyl group is rendered more acidic by the adjacent nitrile group, we can exploit pH-dependent partitioning to separate it from neutral organic impurities (such as unreacted ethoxybenzene derivatives).
Step-by-Step Methodology:
Dissolution: Dissolve the crude 5-Ethoxy-2-hydroxybenzonitrile mixture in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude.
Alkaline Extraction: Add an equal volume of 0.5 M NaOH (aq). Shake vigorously and vent. The target molecule deprotonates and partitions into the aqueous phase as a water-soluble phenolate sodium salt.
Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer. Wash the remaining organic layer with an additional 0.5 volumes of 0.5 M NaOH. Combine the aqueous extracts and discard the organic phase (which contains neutral impurities).
Acidification (Self-Validation Step): Slowly add 1 M HCl to the combined aqueous phase while stirring until the pH reaches ~3 (verify with pH paper). The protonated 5-Ethoxy-2-hydroxybenzonitrile will precipitate out of the solution as it loses water solubility.
Recovery: Extract the cloudy aqueous phase with fresh EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.
Chemoselective acid-base extraction workflow for phenolic nitriles.
Workflow B: Reverse-Phase HPLC (RP-HPLC) for Regioisomer Separation
If your synthesis generated regioisomers (e.g., 4-ethoxy or 3-ethoxy isomers), acid-base extraction will not separate them. RP-HPLC is required to achieve pharmaceutical-grade purity[3].
Step-by-Step Methodology:
Column Preparation: Equilibrate a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) with 90% Water / 10% Acetonitrile (MeCN). Both solvents must contain 0.1% Trifluoroacetic acid (TFA) to suppress phenol ionization.
Sample Loading: Dissolve the semi-pure extract in a minimum volume of the mobile phase and inject.
Gradient Elution: Run a linear gradient from 10% MeCN to 70% MeCN over 30 minutes at a flow rate of 15 mL/min.
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak.
Isolation: Lyophilize (freeze-dry) the collected fractions to isolate the pure powder without subjecting it to thermal stress.
Part 2: Troubleshooting Guide
Q1: During vacuum distillation of the crude mixture, my yield drops significantly, and a high-melting insoluble residue forms in the boiling flask. What is happening?A: You are experiencing catastrophic thermal degradation. 2-Hydroxybenzonitrile derivatives are highly sensitive to thermal stress. When subjected to prolonged heat, the nitrile groups undergo trimerization, forming highly stable, high-melting triazine byproducts[2].
Resolution: Avoid high-temperature distillation entirely. If distillation is strictly necessary to remove volatile solvents, it must be performed under high vacuum (<0.4 mbar) to keep the pot temperature below 110°C[4]. Otherwise, rely on crystallization (e.g., Xylene/DMF at -10°C)[4].
Thermal degradation pathway versus optimized high-vacuum distillation.
Q2: My isolated product has a distinct yellow/brown tint instead of being an off-white powder. How do I remove the color?A: The discoloration is caused by trace amounts of benzoquinone byproducts. Phenolic compounds are highly susceptible to oxidation, especially under basic conditions or prolonged exposure to atmospheric oxygen[5].
Resolution:
Sparging: Degas your extraction solvents with nitrogen or argon prior to use.
Scavenging: Pass the organic solution through a short pad of activated carbon or silica gel prior to final crystallization. The highly conjugated quinones will strongly adsorb to the stationary phase, allowing the target phenol to elute cleanly.
Q3: I am getting severe peak tailing and poor resolution between the 5-ethoxy and 4-ethoxy regioisomers on normal-phase silica gel. Why?A: Free phenols streak heavily on normal-phase silica due to strong, non-specific hydrogen bonding between the phenolic -OH and the silanol groups on the silica surface[6].
Resolution: Switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column[3]. If you must use normal-phase flash chromatography, add 1% acetic acid to your mobile phase (e.g., Hexanes/EtOAc). The acid suppresses ionization and saturates the active silanol sites, dramatically sharpening the peaks.
Part 3: Quantitative Data & Parameters
To ensure reproducibility, benchmark your experimental parameters against the established physicochemical data summarized below:
Prevents photo-oxidation to benzoquinone derivatives[5].
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Solid-Phase Extraction (SPE) instead of Liquid-Liquid Extraction (LLE) for scaling up?A: Yes. SPE is increasingly replacing LLE for phenolic compounds due to reduced solvent consumption and higher throughput[6]. A C18 cartridge can be used effectively. However, you must monitor the breakthrough volume carefully; highly polar phenols can elute prematurely if the loading solvent is too strong or if the cartridge capacity is exceeded[6].
Q: Is it possible to purify the compound via recrystallization directly from the crude mixture?A: Direct recrystallization is possible but often results in lower yields if the crude mixture is highly contaminated with structurally similar byproducts. A proven solvent system for 2-hydroxybenzonitrile derivatives is a Xylene/DMF mixture (90/10, w/w %) cooled to -10°C, which can yield >95% purity[4]. It is highly recommended to perform an acid-base extraction before recrystallization to remove gross impurities.
References
Process for separating a hydroxybenzonitrile-type compound
Justia Patents
URL:[Link]
Technical Support Center: 5-Ethoxy-2-hydroxybenzonitrile Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with synthesizing 5-Ethoxy-2-hydroxybenzonitrile .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with synthesizing 5-Ethoxy-2-hydroxybenzonitrile . This bifunctional molecule—featuring both a reactive phenolic hydroxyl group and a nitrile moiety—is a highly valuable building block in pharmaceutical development[1].
The most robust, scalable laboratory method for synthesizing this scaffold is the two-step conversion of 5-ethoxy-2-hydroxybenzaldehyde (5-ethoxysalicylaldehyde) via an oxime intermediate[1]. However, the dual reactivity of the starting material frequently leads to specific byproducts if reaction parameters are not strictly controlled. This guide provides the mechanistic causality, validated protocols, and targeted troubleshooting needed to establish a self-validating synthetic system.
Mechanistic Pathway & Byproduct Origins
Understanding the causality of byproduct formation is the first step in preventing it. The transformation relies on oximation followed by dehydration. Because the phenolic -OH is highly nucleophilic, dehydrating agents like acetic anhydride (
Ac2O
) will inevitably attack it, requiring a deliberate downstream deprotection step. Furthermore, the nitrile product is thermally sensitive and prone to self-condensation[2].
Reaction pathway of 5-Ethoxy-2-hydroxybenzonitrile synthesis and byproduct formation.
Validated Experimental Protocols
To ensure reproducibility, every step in this workflow includes built-in validation checks. Do not proceed to the dehydration step until the oximation is analytically confirmed to be complete and anhydrous.
Protocol A: Chemoselective Oximation
Causality: Hydroxylamine hydrochloride is used for stability, but the HCl must be neutralized to free the nucleophilic amine. If the pH drops too low, the reaction stalls; if too high, the aldehyde can undergo base-catalyzed side reactions[2].
Preparation: Charge 1.0 equivalent of 5-ethoxy-2-hydroxybenzaldehyde into a reaction vessel containing anhydrous toluene (0.5 M concentration).
Neutralization: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq). Over 45 minutes, dropwise add an aqueous solution of sodium carbonate (0.6 eq) to maintain a pH of ~7[2].
Coupling: Combine the solutions and stir vigorously at 30–50°C.
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aldehyde spot is entirely consumed (typically 2-4 hours).
Isolation & Drying (Critical): Separate the organic toluene phase. Azeotropically distill the toluene under reduced pressure to remove all trace water. Note: Residual water will violently quench the dehydrating agent in Protocol B and drive amide byproduct formation.
Protocol B: Dehydration and Phenolic Deprotection
Causality: Acetic anhydride (
Ac2O
) acts as both the dehydrating agent for the oxime and an esterification agent for the phenol[1]. The resulting O-acetylated intermediate must be actively hydrolyzed to yield the target product.
Dehydration: To the rigorously dried toluene solution of the oxime, add 1.5 equivalents of
Ac2O
.
Heating: Heat the mixture to 80–90°C for 2 hours. Do not exceed 100°C[2].
Concentration: Remove excess
Ac2O
and toluene under reduced pressure.
Alkaline Deprotection: The residue now contains 2-acetoxy-5-ethoxybenzonitrile. Add a 10% aqueous NaOH solution and heat to 80°C for 1 hour[1]. This selectively cleaves the phenolic ester without hydrolyzing the robust nitrile.
Validation & Isolation: Monitor by LC-MS until the +42 Da mass (acetyl group) disappears. Cool the mixture to 0°C and slowly acidify with 1M HCl to pH 3-4. The free 5-ethoxy-2-hydroxybenzonitrile will precipitate. Filter and recrystallize from ethanol.
Troubleshooting & FAQs
Q1: My LC-MS shows a major impurity with a mass of +42 Da relative to 5-Ethoxy-2-hydroxybenzonitrile. What is this, and how do I remove it?A: You are observing 2-acetoxy-5-ethoxybenzonitrile , an O-acetylated byproduct. When using acetic anhydride, the highly nucleophilic phenolic hydroxyl group at the 2-position readily undergoes esterification.
Resolution: This is an expected intermediate state rather than a dead-end byproduct. Your alkaline hydrolysis workup (Protocol B, Step 4) was likely insufficient. Re-subject the crude mixture to 10% NaOH at 80°C to selectively cleave the ester bond and regenerate the free phenol[1].
Q2: The yield of my dehydration step is extremely low, and I am observing a high-melting, insoluble solid clogging the reactor. What happened?A: You have triggered the formation of a triazine polymer byproduct . Nitriles can undergo irreversible self-condensation (trimerization) into stable triazines when exposed to elevated temperatures, particularly in the presence of trace acids or bases[2].
Resolution: Strict temperature control is paramount. Ensure the dehydration reaction temperature never exceeds 100°C[2]. If your heating mantle is poorly calibrated, switch to an oil bath with a digital thermocouple set to a hard limit of 90°C.
Q3: I am detecting significant amounts of 5-ethoxy-2-hydroxybenzamide in my final product. How is this forming?A: The amide byproduct forms via two primary pathways: 1) Incomplete dehydration of the oxime followed by hydration during aqueous workup, or 2) Over-hydrolysis of the newly formed nitrile if the alkaline deprotection step (NaOH) is run too hot or for too long.
Resolution: First, ensure the oxime intermediate is completely anhydrous before adding the dehydrating agent; residual water quenches the reagent and stalls dehydration[2]. Second, during the NaOH deprotection step, strictly limit the reaction time to 1 hour and quench with HCl immediately upon disappearance of the O-acetylated intermediate.
Q4: Are there alternative, greener dehydration methods that avoid O-acetylation entirely?A: Yes. If avoiding the O-acetylation/deprotection cycle is desired, transition-metal-catalyzed N-O redox cleavage is a highly effective alternative. Recent bioinspired protocols utilize iron catalysts to dehydrate aldoximes to nitriles at room temperature. For example, treating the oxime with a catalytic iron complex in toluene achieves complete dehydration without reacting with the phenolic hydroxyl group, offering a high-yielding, atom-economical route with water as the only byproduct[3]. Alternatively, nitroxyl/NOx catalyst systems can achieve aerobic oxidative conversion[4], though iron-catalysis is generally milder for electron-rich phenols.
Quantitative Data: Dehydrating Agent Comparison
To aid in experimental design, the following table summarizes the performance metrics of various dehydrating agents used in the conversion of salicylaldoximes to salicylonitriles[1][2][3][5].
Dehydrating Agent
Optimal Temp
Primary Byproduct Risk
Post-Reaction Deprotection Required?
Typical Yield
Environmental / Safety Profile
Acetic Anhydride (
Ac2O
)
80-90°C
O-Acetylation, Triazine
Yes (Alkaline Hydrolysis)
85-90%
Moderate (Standard lab reagent)
Thionyl Chloride (
SOCl2
)
30-40°C
Chlorinated rings
No
75-80%
Poor (Toxic, corrosive HCl/SO2 gas)
Iron-Catalysis (Redox)
25°C
Unreacted oxime
No
>90%
Excellent (Green, atom-economical)
Sodium Sulfate / Microwave
100°C (MW)
Amide (Hydrolysis)
No
80-85%
Good (Solvent-free dry media)
References
BenchChem. "literature review on 2-Hydroxybenzonitrile synthesis". BenchChem Tech Support.
BenchChem. "troubleshooting low yield in 2-Hydroxybenzonitrile synthesis". BenchChem Tech Support.
The Journal of Organic Chemistry. "Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method".
Organic Chemistry Portal.
The Journal of Organic Chemistry. "Aerobic Oxidative Conversion of Aromatic Aldehydes to Nitriles Using a Nitroxyl/NOx Catalyst System".
Preventing oxidative degradation of 5-Ethoxy-2-hydroxybenzonitrile during storage
Welcome to the Technical Support Center for 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2). This portal is designed for researchers and drug development professionals who require rigorous, field-proven strategies to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2). This portal is designed for researchers and drug development professionals who require rigorous, field-proven strategies to handle, store, and recover this highly sensitive phenolic compound.
Below, you will find our diagnostic FAQs, self-validating storage protocols, and mechanistic troubleshooting guides.
Part 1: Diagnostic FAQ – Understanding Oxidative Degradation
Q: Why does my 5-Ethoxy-2-hydroxybenzonitrile powder change color from white to yellow or brown over time?A: The discoloration is a direct visual indicator of oxidative degradation[1]. 5-Ethoxy-2-hydroxybenzonitrile features an electron-rich aromatic ring due to the electron-donating properties of both the hydroxyl (-OH) and ethoxy (-OEt) groups. When exposed to atmospheric oxygen and light, the compound undergoes hydrogen atom abstraction at the phenolic -OH group, generating a highly reactive phenoxyl radical[2].
This radical intermediate is unstable and rapidly undergoes further oxidation to form highly conjugated benzoquinone derivatives (which appear yellow or orange)[3]. Over time, these quinones can undergo nucleophilic addition or radical dimerization, forming complex, dark-brown polymeric networks[4].
Q: How do specific environmental factors quantitatively impact the stability of this compound?A: Oxidation is not a single-variable problem; it is synergistically accelerated by heat, UV/visible light, and oxygen[5]. The table below summarizes the causality of degradation and expected purity retention based on accelerated 6-month stability modeling for substituted phenols.
To effectively troubleshoot, you must understand the chemical pathway of the failure. The diagram below illustrates the oxidative cascade that destroys the integrity of 5-Ethoxy-2-hydroxybenzonitrile.
Oxidative degradation pathway of 5-Ethoxy-2-hydroxybenzonitrile into quinones and polymers.
Part 3: Troubleshooting Guide & Standard Operating Procedures
Q: How do I establish a self-validating storage protocol to guarantee compound integrity?A: A reliable protocol cannot rely on a single point of failure. You must implement a self-validating system where environmental controls (inert gas, light blocking, temperature) are paired with an analytical verification step before experimental use[1][6].
Methodology: Step-by-Step Inert Storage Protocol
Preparation: Transfer the bulk container of 5-Ethoxy-2-hydroxybenzonitrile into an inert atmosphere glovebox. Causality: You must purge the environment with high-purity Argon rather than Nitrogen. Argon is denser than air and effectively "blankets" the solid powder, displacing residual oxygen trapped in the interstitial spaces of the crystals[1].
Aliquoting: Divide the bulk material into single-use aliquots using pre-dried, amber glass vials. Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and atmospheric exposure. Amber glass blocks UV photons, preventing the photo-initiation of radical formation[6].
Sealing: Cap the vials tightly within the glovebox. Wrap the caps with PTFE tape followed by Parafilm. Causality: This creates a dual-layer moisture barrier, preventing ambient humidity from facilitating the hydrolysis of the nitrile group.
Storage: Transfer the sealed vials to a desiccator stored at -20°C. Causality: Sub-zero temperatures kinetically suppress the activation energy required for autoxidation[5].
Validation (The Self-Validating Step): Before utilizing an aliquot in a critical assay, dissolve a 1 mg sample in deoxygenated solvent and run a rapid HPLC-UV assay at 254 nm. If quinone peaks are absent (which typically elute earlier than the parent peak due to increased polarity), the storage system is validated and the aliquot is cleared for use.
Self-validating inert storage workflow for highly sensitive phenolic compounds.
Q: My compound has already degraded and turned brown. How do I recover it?A: If the compound has oxidized, it must be purified to remove quinones and polymeric byproducts before use in biological or synthetic assays.
Methodology: Step-by-Step Purification via Recrystallization
Dissolution: Dissolve the degraded 5-Ethoxy-2-hydroxybenzonitrile in a minimum volume of boiling, deoxygenated ethanol under a continuous argon stream.
Adsorption of Degradants: Add activated charcoal (10% w/w relative to the compound) to the hot solution and stir vigorously for 5 minutes. Causality: Activated charcoal has a high affinity for highly conjugated, planar molecules. It will selectively adsorb the dark polymeric quinone degradation products while leaving the intact phenol in solution[2].
Hot Filtration: Filter the hot solution rapidly through a Celite pad to remove the charcoal.
Crystallization: Slowly cool the clear filtrate to room temperature, then transfer to a 2-8°C refrigerator overnight to induce crystallization. Causality: Slow cooling ensures the formation of pure, highly ordered crystal lattices, excluding trapped impurities.
Recovery: Filter the purified white crystals under a stream of argon, wash with ice-cold heptane, and dry under high vacuum for 12 hours to remove residual solvent.
Technical Support Center: Optimizing Recrystallization for 5-Ethoxy-2-hydroxybenzonitrile
Welcome to the Technical Support Center. As application scientists, we understand that isolating high-purity intermediates is a critical bottleneck in drug development and materials synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we understand that isolating high-purity intermediates is a critical bottleneck in drug development and materials synthesis.
Purifying 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) presents a unique thermodynamic challenge. The molecule possesses an amphiphilic character: the hydroxyl (-OH) and nitrile (-CN) groups act as strong hydrogen-bond donors/acceptors and dipoles, while the ethoxy (-OCH₂CH₃) group and benzene ring provide significant lipophilicity. This structural dichotomy means the compound can easily trap both polar and non-polar impurities within its crystal lattice if the solvent environment is not precisely calibrated.
The following guide provides field-proven, self-validating methodologies to optimize your recrystallization workflows, complete with thermodynamic rationales and troubleshooting FAQs.
Thermodynamic & Structural Considerations
Successful recrystallization relies on exploiting the differential solubility of the target compound versus its impurities across a temperature gradient. For 2-hydroxybenzonitrile derivatives, the melting point typically hovers around 92–95 °C [1].
Because the melting point is relatively low, using high-boiling solvents (like pure toluene, b.p. 110 °C) introduces a severe risk of "oiling out" —a phenomenon where the compound separates as a liquid phase rather than a crystalline solid because the saturation temperature exceeds the compound's melting point. To circumvent this, we highly recommend binary solvent systems (e.g., Ethyl Acetate/Hexane or Ethanol/Water). These systems lower the overall boiling point of the solution while allowing you to dynamically tune the dielectric constant (polarity) to perfectly match the target molecule's solubility curve [2].
Solvent Selection Matrix
The table below summarizes the quantitative and qualitative data for selecting an appropriate solvent system.
Solvent System
Type
Ratio (v/v)
Boiling Point (°C)
Dielectric Constant (ε)
Suitability & Mechanistic Notes
Ethyl Acetate / Hexane
Binary
1:2 to 1:4
~65
~2.0 - 6.0
Excellent. Low boiling point prevents oiling out. EtOAc solvates the polar groups; Hexane acts as a highly effective anti-solvent.
Ethanol / Water
Binary
3:1 to 5:1
~78
~24 - 80
Excellent. Ethanol dissolves the lipophilic core; water forces hydrophobic crystallization while hydrogen-bonding with impurities [3].
Methanol / Xylene
Binary
1:19
~65 - 140
~2.5 - 33
Good. Frequently cited in patent literature for salicylonitrile derivatives, yielding up to 98% purity[2].
Toluene
Single
N/A
110.6
2.38
Moderate. Good hot solubility, but the high boiling point increases the risk of the product melting out of solution [1].
Standard Operating Procedure: Binary Recrystallization
This step-by-step protocol utilizes a binary solvent system (Ethyl Acetate/Hexane) and is designed as a self-validating system . By comparing the final product to the mother liquor, you quantitatively prove the success of the thermodynamic separation.
Step 1: Hot Dissolution
Place 10.0 g of crude 5-Ethoxy-2-hydroxybenzonitrile in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Add a minimum volume (approx. 15-20 mL) of the "good" solvent (Ethyl Acetate).
Heat the mixture to a gentle reflux (approx. 65 °C) using a water bath or heating mantle until the solid completely dissolves. Causality: Heating maximizes kinetic energy, breaking the crude crystal lattice and solvating the molecules.
Step 2: Decolorization & Hot Filtration (Optional but Recommended)
If the solution is dark brown or yellow, add 0.5 g (5% w/w) of activated carbon (Darco). Boil for 5 minutes.
Rapidly filter the hot solution through a pre-warmed Buchner funnel containing a 1 cm pad of Celite to remove the carbon and any insoluble polymeric byproducts [3].
Step 3: Anti-Solvent Addition
Return the clear filtrate to a gentle boil.
Add the hot anti-solvent (Hexane) dropwise until the solution becomes slightly turbid (cloudy).
Add 1-2 drops of Ethyl Acetate just until the turbidity clears. Causality: This establishes the exact saturation point of the compound at the solvent's boiling point.
Step 4: Controlled Nucleation & Maturation
Remove the flask from the heat source. Allow it to cool to room temperature (25 °C) undisturbed for 2 hours. Causality: Slow cooling favors the thermodynamic formation of a perfect crystal lattice, actively excluding structurally dissimilar impurities.
Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour. Causality: Lowering the temperature to 0 °C drives the solubility equilibrium toward the solid phase, maximizing your percent yield [2].
Step 5: Isolation & Validation
Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Hexane to displace the mother liquor without redissolving the product.
Self-Validation Check: Retain a 1 mL aliquot of the mother liquor. Run a comparative TLC (e.g., 20% EtOAc in Hexanes) or HPLC of the final crystals against the mother liquor. A successful recrystallization will show impurity peaks concentrated exclusively in the mother liquor trace.
Recrystallization Workflow Diagram
Workflow for optimizing the recrystallization of 5-Ethoxy-2-hydroxybenzonitrile.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer at the bottom of the flask) instead of crystallizing. How do I fix this?A: Oiling out occurs when the temperature of the cooling solution drops below the melting point of the solute-solvent mixture before the solution reaches supersaturation. Because 5-Ethoxy-2-hydroxybenzonitrile has a relatively low melting point, high-boiling solvents exacerbate this.
The Fix: Switch to a lower-boiling solvent system (like EtOAc/Hexane). If oiling out occurs during cooling, reheat the mixture until it forms a homogeneous solution, add 5-10% more of the "good" solvent to lower the saturation temperature, and cool again. Adding a seed crystal of pure product during cooling can also force solid nucleation before the oil phase can form.
Q: The crude material is dark brown, but the target compound should be off-white. The color persists even after recrystallization. What is the mechanism here, and how do I remove it?A: Colored impurities are typically highly conjugated, polymeric byproducts from the synthesis phase (e.g., self-condensation reactions of the starting materials). These polymers can become trapped within the growing crystal lattice.
The Fix: You must interrupt the co-crystallization. Dissolve the crude product in your hot solvent and add 5-10% (w/w) activated carbon. The highly porous surface area of the carbon selectively adsorbs large, conjugated polymeric impurities via strong pi-pi interactions. Perform a hot filtration through Celite to physically remove the carbon before allowing the solution to cool [3].
Q: My purity is excellent, but my yield is extremely low (<40%). What went wrong?A: A low yield indicates that the solubility curve in your chosen solvent system is too flat, or you used an excess of the "good" solvent during the dissolution phase, leaving too much product dissolved even at 0 °C.
The Fix: First, recover your lost product by evaporating 50-70% of the mother liquor on a rotary evaporator and cooling the concentrated solution to harvest a "second crop" of crystals. For future runs, optimize the binary ratio (e.g., increase the volume of Hexane or Water) to steepen the solubility curve at lower temperatures, and ensure your final ice bath maturation reaches at least 0 °C to -10 °C [2].
References
Rhodia Chimie. "Process for separating a hydroxybenzonitrile-type compound." US Patent 20060149093A1.
ChemBK. "2-Hydroxybenzonitrile - Physico-chemical Properties." ChemBK Database. Available at:[Link]
Troubleshooting
Overcoming steric hindrance in 5-Ethoxy-2-hydroxybenzonitrile substitution reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific structural and electronic challenges encountered when functionalizing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific structural and electronic challenges encountered when functionalizing 5-Ethoxy-2-hydroxybenzonitrile .
This molecule presents a unique microenvironment: a highly activated phenolic system counterbalanced by the electron-withdrawing nitrile group, coupled with severe steric congestion at specific ring positions. Generic substitution protocols often fail here, leading to poor yields, regiochemical mixtures, or complete reaction inhibition. This guide provides field-proven, causality-driven methodologies to bypass these barriers.
Structural & Electronic Mapping
To successfully functionalize 5-Ethoxy-2-hydroxybenzonitrile, we must first understand the causality behind its reactivity profile. The molecule possesses three substituents that dictate its behavior:
C1 Nitrile (-CN): Electron-withdrawing (via inductive and mesomeric effects), meta-directing, and susceptible to nucleophilic attack[1].
C2 Hydroxyl (-OH): Strongly electron-donating, ortho/para-directing, but its nucleophilicity is dampened by the adjacent -CN group[2].
C5 Ethoxy (-OEt): Bulky, electron-donating, and ortho/para-directing.
The most significant challenge lies at the C6 position . While electronically highly activated by the ortho-ethoxy group, it is physically trapped in a steric blockade between the C5-ethoxy and the C1-nitrile groups.
Caption: Structural mapping of 5-Ethoxy-2-hydroxybenzonitrile highlighting steric and electronic zones.
Section 1: Overcoming Hindrance in O-Alkylation
The Challenge:
Standard Williamson ether syntheses often stall with 2-hydroxybenzonitriles. The C1-nitrile group exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion but simultaneously reducing its nucleophilicity[1]. Furthermore, the ortho-relationship creates a localized coordination pocket that can tightly bind alkali metal counterions (like Na+ or K+), creating a tight ion pair that physically hinders the approach of the alkyl halide[3].
The Solution:
To overcome this, we must separate the ion pair. Utilizing Phase-Transfer Catalysis (PTC) with a bulky counterion like Tetrabutylammonium bromide (TBAB) or employing Cesium Carbonate (Cs2CO3) in a polar aprotic solvent ensures the phenoxide remains a "naked," highly reactive nucleophile[3].
Protocol 1: High-Efficiency O-Alkylation via Phase-Transfer Catalysis
This protocol is self-validating: the shift from a heterogeneous suspension to a homogeneous solution indicates successful phase transfer and active nucleophile generation.
Preparation: To an oven-dried, argon-flushed 50 mL round-bottom flask, add 5-Ethoxy-2-hydroxybenzonitrile (1.0 equiv, 10 mmol).
Solvent & Base: Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) (15 mL). Add finely powdered Cesium Carbonate (Cs2CO3) (1.5 equiv, 15 mmol) and Tetrabutylammonium bromide (TBAB) (0.1 equiv, 1 mmol).
Activation: Stir the mixture at 40 °C for 30 minutes. Causality note: This pre-incubation allows for complete deprotonation and ion-pair separation before the electrophile is introduced.
Electrophile Addition: Cool the mixture to room temperature. Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise over 10 minutes to prevent localized thermal spikes that could drive unwanted C-alkylation[3].
Reaction: Heat to 60 °C and stir for 4–8 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
Workup: Quench with ice water (50 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Section 2: Electrophilic Aromatic Substitution (EAS) at the C6 Position
The Challenge:
If your synthetic route requires functionalization at C6, traditional Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts alkylation or standard bromination) will fail. The attacking electrophile cannot overcome the steric shielding provided by the adjacent C5-ethoxy and C1-nitrile groups[4], and the reaction will default to the less hindered C4 or C3 positions[2].
The Solution:
Instead of relying on the electrophile to force its way in, we use Directed ortho-Metalation (DoM) . The C1-nitrile and C5-ethoxy groups can act as synergistic directing groups, coordinating a strong lithium base and delivering it precisely to the C6 proton. However, organolithiums are highly nucleophilic and will readily attack the nitrile group if not handled correctly[5]. We must use a non-nucleophilic base and a "reverse addition" technique.
Caption: Directed ortho-Metalation (DoM) workflow for functionalizing the sterically hindered C6 position.
Protocol 2: Regioselective C6-Functionalization via DoM
Prerequisite: The C2-hydroxyl group must be protected (e.g., as a MOM or TIPS ether) prior to this step to prevent consumption of the base.
Base Preparation: In a dry Schlenk flask under argon, prepare Lithium tetramethylpiperidide (LTMP) by adding n-BuLi (1.1 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.
Reverse Addition (Critical Step): To prevent the unreacted organolithium from attacking the nitrile group, do not add the base to the substrate. Instead, add a solution of the protected 5-Ethoxy-2-hydroxybenzonitrile (1.0 equiv in THF) dropwise to the LTMP solution at -78 °C[5].
Metalation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C6-lithiated intermediate.
Trapping: Add the desired electrophile (e.g., Iodomethane for methylation, or 1,2-Dibromotetrafluoroethane for bromination) neat or as a THF solution at -78 °C.
Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether.
Section 3: Quantitative Data Summary
The following table summarizes the dramatic impact of transitioning from standard conditions to the causality-driven protocols described above.
Q1: During O-alkylation, I am observing a significant amount of C-alkylated byproducts. Why is this happening and how do I stop it?A1: C-alkylation occurs when the phenoxide oxygen is too sterically hindered or tightly bound to its counterion, forcing the nucleophilic attack to occur from the ortho or para carbons of the aromatic ring[3]. To fix this, ensure you are using a polar aprotic solvent (DMF or DMSO) and a phase-transfer catalyst (like TBAB) to fully dissociate the ion pair, which maximizes the nucleophilicity of the oxygen atom.
Q2: I attempted the Directed ortho-Metalation (DoM) to functionalize C6, but my LC-MS shows a complex mixture of oligomeric ketones. What went wrong?A2: You likely used the "normal addition" mode (adding the base to the benzonitrile). When n-BuLi or LTMP is added to the substrate, the localized excess of the nitrile allows the newly formed lithiated intermediate to act as a nucleophile and attack the -CN group of an unreacted starting molecule, initiating a polymerization cascade[5]. You must use reverse addition : slowly add your substrate solution into the bulk base solution at -78 °C.
Q3: Can I use microwave irradiation to force a standard Friedel-Crafts reaction at the C6 position?A3: While microwave irradiation is excellent for overcoming activation energy barriers in sterically hindered condensation reactions[6], it cannot alter the fundamental directing effects of the molecule. Heating a Friedel-Crafts reaction will simply accelerate substitution at the less hindered C4 and C3 positions, leading to polyalkylation and degradation. DoM remains the only reliable method for precise C6 functionalization.
References
National Institutes of Health (NIH). "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" PMC. Available at:[Link]
American Chemical Society (ACS). "Selective Generation of Lithiated Benzonitriles: the Importance of Reaction Conditions." The Journal of Organic Chemistry. Available at:[Link]
Chemistry Steps. "Inductive and Resonance (Mesomeric) Effects." Chemistry Steps. Available at:[Link]
Master Organic Chemistry. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Master Organic Chemistry. Available at:[Link]
5-Ethoxy- vs. 5-Methoxy-2-hydroxybenzonitrile: Reactivity, Auxiliary Performance, and Pharmacological Profiling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In advanced organic synthesis and medicinal chemistry, the precise tuning o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
In advanced organic synthesis and medicinal chemistry, the precise tuning of functional groups dictates both catalytic efficiency and pharmacological pharmacokinetics. 5-Methoxy-2-hydroxybenzonitrile and 5-Ethoxy-2-hydroxybenzonitrile are two highly valuable bifunctional building blocks. While structurally differing by only a single methylene unit in their alkoxy chains, this variance significantly impacts their lipophilicity, steric profile, and electron-donating capacity.
This guide provides an in-depth, objective comparison of these two compounds, focusing on their distinct performances as removable directing groups (auxiliaries) in transition-metal-catalyzed C-H activation and as precursors for organ-specific iron chelators .
Physicochemical & Structural Data Comparison
The physical properties of these compounds directly govern their reactivity and biological distribution. The table below summarizes their core metrics.
A. Performance as Directing Groups in Pd-Catalyzed C-H Olefination
In the realm of C-H functionalization, achieving meta-selectivity on arylacetic acids is notoriously difficult. Maiti and co-workers revolutionized this by utilizing 2-hydroxy-5-methoxybenzonitrile as a removable directing template[5].
The Role of the Methoxy Group: Unsubstituted 2-hydroxybenzonitrile is prone to premature transesterification (cleavage) in polar protic solvents like HFIP during catalysis. The introduction of the 5-methoxy group increases the electron density on the phenolate via resonance (+M effect), which strengthens the ester linkage and suppresses unwanted transesterification, boosting mono-olefinated yields to ~78%[5].
The Ethoxy Advantage: Substituting methoxy with an ethoxy group (5-Ethoxy-2-hydroxybenzonitrile) provides a slightly stronger inductive (+I) effect and increased steric bulk. In highly oxidative Pd(II)/Ag2CO3 environments, this steric shielding further protects the ester bond from nucleophilic attack by the solvent, allowing for extended reaction times or the use of harsher oxidants without auxiliary degradation.
B. Application in Drug Development: DADFT Iron Chelators
Excess iron accumulation leads to severe toxicity via the generation of reactive oxygen species (Fenton reaction). Desferrithiocin (DFT) analogues, specifically DADFTs, are synthesized by condensing these benzonitriles with D-cysteine[6].
Pharmacokinetic Impact: The efficacy of iron chelators is intrinsically linked to their organ distribution, which is governed by lipophilicity. Studies consistently show that more lipophilic ligands achieve higher drug concentrations in critical organs like the heart and pancreas[6].
Comparative Efficacy: Because 5-Ethoxy-2-hydroxybenzonitrile possesses a higher LogP than its methoxy counterpart, the resulting 5'-ethoxy-DADFT analogue exhibits enhanced lipid bilayer permeability. This makes the ethoxy variant a superior candidate when targeting deep-tissue iron overload (e.g., cardiac iron clearance), whereas the methoxy variant is cleared more rapidly, making it suitable for systemic, short-acting chelation.
The macrocyclic transition state is the cornerstone of this reaction. The nitrile nitrogen coordinates with the Palladium center, acting as a "crane" to deliver the catalyst precisely to the meta-C-H bond.
Fig 1: Pd-Catalyzed meta-C-H Olefination using 5-Alkoxy-2-hydroxybenzonitrile Auxiliaries.
Pathway 2: Iron Chelator Synthesis & Profiling
The condensation of the benzonitrile with D-cysteine forms a thiazoline ring, the core pharmacophore for iron binding.
Fig 2: Synthesis and evaluation workflow for DADFT iron chelators.
Protocol A: Installation and Cleavage of the Directing Auxiliary
Objective: Attach the 5-alkoxy-2-hydroxybenzonitrile to an arylacetic acid, perform C-H olefination, and recover the auxiliary.
Esterification (Attachment):
Step: Dissolve 1.0 eq of arylacetic acid and 1.1 eq of 5-alkoxy-2-hydroxybenzonitrile in anhydrous DCM. Add 1.2 eq of DCC and 0.1 eq of DMAP at 0°C. Stir for 12 hours at room temperature.
Causality: DMAP acts as a nucleophilic catalyst to accelerate the acyl transfer, while DCC couples the water byproduct to drive the reaction forward.
Self-Validation: Monitor via TLC. The appearance of a new, highly UV-active spot and the presence of an ester carbonyl stretch (~1750 cm⁻¹) alongside the nitrile stretch (~2220 cm⁻¹) in FT-IR confirms successful attachment.
Pd-Catalyzed Olefination:
Step: Combine the esterified substrate (0.1 mmol), Pd(OAc)2 (10 mol%), N-Ac-Gly-OH (20 mol%), Ag2CO3 (2.0 eq), and the alkene (2.0 eq) in HFIP/DCE (1:1). Heat at 90°C for 24 hours.
Causality: N-Ac-Gly-OH (MPAA ligand) stabilizes the monomeric active Pd species, accelerating C-H cleavage. HFIP's high hydrogen-bonding capacity and low nucleophilicity prevent premature ester cleavage while stabilizing the transition state[5].
Auxiliary Cleavage & Recovery:
Step: Treat the crude olefinated mixture with LiOH (3.0 eq) in THF/H2O (3:1) at room temperature for 4 hours.
Self-Validation: Acidify the aqueous layer to pH 2 and extract with EtOAc. Isolate the organic layer and perform silica gel chromatography. The quantitative recovery of the intact 5-alkoxy-2-hydroxybenzonitrile validates the atom-economy and non-destructive nature of the workflow.
Protocol B: Synthesis of DADFT Iron Chelators
Objective: Synthesize organ-specific chelators via nitrile-cysteine condensation.
Condensation:
Step: Dissolve 1.0 eq of 5-alkoxy-2-hydroxybenzonitrile and 1.2 eq of D-cysteine in a degassed mixture of methanol and pH 6.0 phosphate buffer (1:1). Reflux at 75°C for 16 hours under nitrogen[6].
Causality: The slightly acidic buffer keeps the cysteine thiol protonated just enough to prevent disulfide dimerization, while still allowing nucleophilic attack on the highly electrophilic nitrile carbon.
Isolation & Validation:
Step: Cool the mixture, evaporate the methanol, and adjust the pH to 4.0 to precipitate the zwitterionic DADFT analogue.
Self-Validation: Analyze the precipitate via LC-MS. The presence of the [M+H]+ peak (e.g., m/z 253 for the methoxy-DADFT derivative) confirms successful thiazoline ring formation. Subsequent octanol-water partition experiments should be run to empirically validate the higher lipophilicity (LogP) of the ethoxy variant compared to the methoxy variant.
Comparative analysis of green synthesis routes for 5-Ethoxy-2-hydroxybenzonitrile
An in-depth comparative analysis of green synthetic methodologies for 5-Ethoxy-2-hydroxybenzonitrile, designed for researchers and process chemists optimizing for sustainability, atom economy, and scalability. Introducti...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of green synthetic methodologies for 5-Ethoxy-2-hydroxybenzonitrile, designed for researchers and process chemists optimizing for sustainability, atom economy, and scalability.
Introduction to the Salicylonitrile Scaffold
5-Ethoxy-2-hydroxybenzonitrile is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of biologically active heterocycles and pharmaceutical intermediates[1]. Historically, the synthesis of aryl nitriles relied on the Rosenmund–von Braun reaction or Sandmeyer reaction, which necessitate stoichiometric amounts of highly toxic copper(I) cyanide (CuCN) or sodium cyanide (NaCN), leading to severe heavy metal pollution and acute safety hazards[2]. Alternatively, oxime dehydration routes traditionally required harsh, corrosive reagents like phosphorus pentoxide (
P2O5
) or phosphoryl chloride (
POCl3
).
To align with modern green chemistry principles, this guide objectively compares two state-of-the-art, environmentally benign synthetic routes: Palladium-Catalyzed Cyanation using a non-toxic cyanide source and Biocatalytic Oxime Dehydration .
Route A: Palladium-Catalyzed Cyanation using
K4[Fe(CN)6]
Mechanistic Causality & Rationale
Traditional cyanation reagents (NaCN, KCN) dissolve rapidly to release high concentrations of cyanide ions, which not only pose lethal inhalation risks (as HCN gas) but also strongly coordinate to transition metals, rapidly deactivating the palladium catalyst[3].
The green alternative employs potassium ferrocyanide (
K4[Fe(CN)6]
), a stable, low-toxicity byproduct of the coal chemical industry[4]. In this catalytic cycle,
K4[Fe(CN)6]
acts as a "slow-release" cyanide source. As the palladium catalyst undergoes oxidative addition with the aryl halide, the ferrocyanide complex slowly liberates
CN−
ions into the aqueous solution upon mild heating[2]. This controlled release prevents catalyst poisoning and ensures a high turnover frequency (TOF) while maintaining a fundamentally safe operating environment[3].
Experimental Protocol: Step-by-Step Methodology
Starting Material: 2-Bromo-4-ethoxyphenol
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-ethoxyphenol (1.0 equiv, 10 mmol),
K4[Fe(CN)6]⋅3H2O
(0.2 equiv, 2 mmol). Note: One molecule of ferrocyanide can provide up to six
CN−
ions, making 0.2 equivalents a stoichiometric excess.
Catalyst & Base: Add
Na2CO3
(1.0 equiv, 10 mmol) as the base,
Pd(OAc)2
(2 mol%) as the metal precursor, and XPhos (4 mol%) as the bulky, electron-rich ligand to facilitate reductive elimination.
Solvent Addition: Evacuate and backfill the flask with argon three times. Inject a degassed, green solvent mixture of
H2O
and Ethanol (1:1 v/v, 20 mL). The aqueous component is critical as it provides the necessary solubility and strong polarity to promote the dissociation of the ferrocyanide[2].
Heating: Stir the reaction mixture at 85 °C for 12 hours. Monitor the conversion via HPLC or TLC (Eluent: Hexane/EtOAc 3:1).
Workup (Self-Validating System): Cool the mixture to room temperature and dilute with 30 mL of water. Extract with Ethyl Acetate (
3×20
mL). Causality: The highly polar inorganic salts (unreacted ferrocyanide, sodium carbonate) remain sequestered in the aqueous phase, while the organic nitrile partitions cleanly into the EtOAc.
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via short-pad silica gel chromatography to afford 5-Ethoxy-2-hydroxybenzonitrile.
Route B: Chemo-Enzymatic Oxime Dehydration
Mechanistic Causality & Rationale
The conversion of an aldehyde to a nitrile via an oxime intermediate is a fundamental transformation. While oximation is straightforward, the subsequent dehydration step is notoriously harsh. A cutting-edge green approach utilizes a chemo-enzymatic cascade featuring an aldoxime dehydratase (Oxd) [5].
Oxd enzymes contain a heme cofactor that binds the oxime nitrogen, facilitating the elimination of water under strictly physiological conditions (pH 7.0, 30 °C). This completely circumvents the need for toxic dehydrating agents, eliminates hazardous waste streams, and boasts an exceptional atom economy[5].
Experimental Protocol: Step-by-Step Methodology
Starting Material: 5-Ethoxy-2-hydroxybenzaldehyde (synthesized via Gattermann-Koch reaction on 4-ethoxyphenol[1]).
Oximation Step: Suspend 5-ethoxy-2-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in 50 mL of 100 mM potassium phosphate buffer. Add hydroxylamine hydrochloride (
NH2OH⋅HCl
, 1.2 equiv, 12 mmol). Stir at 30 °C for 2 hours. The formation of the oxime intermediate is usually quantitative and precipitates from the aqueous buffer.
pH Adjustment: Carefully adjust the pH of the suspension back to exactly 7.0 using 1M NaOH. Causality: Aldoxime dehydratases exhibit a sharp activity drop-off in acidic conditions; neutralizing the
HCl
byproduct from the oximation is critical for enzyme survival.
Biocatalytic Dehydration: Add the recombinant aldoxime dehydratase (Oxd) whole-cell biocatalyst or purified enzyme (approx. 10 U/mmol substrate).
Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 12–24 hours. Monitor the dehydration progress via HPLC.
Workup (Self-Validating System): Once full conversion is achieved, extract the aqueous mixture with 2-Methyltetrahydrofuran (2-MeTHF) (
3×20
mL). Causality: 2-MeTHF is a biorenewable, green solvent that offers a superior partition coefficient for aromatic nitriles compared to standard ethers, while cleanly separating from the proteinaceous aqueous waste.
Isolation: Dry the organic phase over
Na2SO4
, filter, and evaporate to afford highly pure 5-Ethoxy-2-hydroxybenzonitrile. Due to the absolute specificity of the enzyme, chromatographic purification is rarely required.
Quantitative Data Comparison
The following table summarizes the operational and environmental metrics of both routes, allowing process chemists to select the optimal pathway based on available infrastructure.
Metric
Route A: Pd-Catalyzed Cyanation
Route B: Biocatalytic Dehydration
Primary Reagents
2-Bromo-4-ethoxyphenol,
K4[Fe(CN)6]
5-Ethoxy-2-hydroxybenzaldehyde,
NH2OH
, Oxd
Catalyst System
Palladium (
Pd(OAc)2
/ XPhos)
Aldoxime Dehydratase (Enzyme)
Solvent System
H2O
/ Ethanol
Aqueous Phosphate Buffer (pH 7.0)
Operating Temperature
85 °C
30 °C
Typical Yield
82% – 88%
90% – 95%
Environmental Impact
Low toxicity
CN−
source; requires heavy metal
Entirely metal-free; renewable biocatalyst
Scalability Profile
High (Fits standard chemical infrastructure)
Medium (Requires bioreactor / enzyme supply)
Pathway Visualization
Fig 1. Comparative workflow of green synthesis routes for 5-Ethoxy-2-hydroxybenzonitrile.
References
Discovery of Highly Potent AKR1C3 Inhibitors Treating Sorafenib-Resistant Hepatocellular Carcinoma.
N-cyano-N-phenylformamide | High Purity | RUO. Benchchem.
A new palladium catalyst system for the cyanation of aryl chlorides.
Citronellyl nitrile | 51566-62-2. Benchchem.
CN101717350B - Method for synthesizing aryl cyanide in aqueous solution.
FT-IR spectroscopy characteristic absorption peaks of 5-Ethoxy-2-hydroxybenzonitrile
Executive Summary In the landscape of pharmaceutical building blocks, 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical building blocks, 5-Ethoxy-2-hydroxybenzonitrile (CAS: 1239763-46-2) serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Accurate structural verification of this compound prior to multi-step synthesis is paramount to prevent costly downstream failures.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprinting method for this verification. This guide objectively compares the FT-IR spectral performance of 5-Ethoxy-2-hydroxybenzonitrile against two structurally similar alternatives—5-Methoxy-2-hydroxybenzonitrile and 2-Hydroxybenzonitrile —and provides a field-proven, self-validating analytical protocol for laboratory professionals.
Mechanistic FT-IR Spectral Analysis: The Causality of Peak Shifts
As an application scientist, interpreting an FT-IR spectrum requires moving beyond simple pattern matching to understanding the quantum mechanical causality behind vibrational modes. The FT-IR spectrum of 5-Ethoxy-2-hydroxybenzonitrile is dominated by three distinct functional groups, each providing a unique vibrational signature:
The Nitrile Group (-C≡N): The stretching vibration of the -C≡N bond is a highly reliable diagnostic marker. In benzonitrile derivatives, this peak typically appears as a sharp, medium-to-strong band around 2220–2230 cm⁻¹ . Because this high-frequency vibration falls in a "quiet" region of the IR spectrum, it is completely unambiguous and confirms the integrity of the benzonitrile core 1.
The Aromatic Ether Linkage (Ar-O-R): The presence of the ethoxy group introduces intense C-O-C stretching vibrations. Aromatic ethers generally exhibit a strong asymmetric stretch between 1200 and 1300 cm⁻¹ , and a weaker symmetric stretch near 1010–1050 cm⁻¹2. This region is critical for differentiating the ethoxy derivative from an unsubstituted phenol.
The Phenolic Hydroxyl (-OH): The -OH stretch appears as a broad band centered around 3300 cm⁻¹ . The broadening is caused by intermolecular hydrogen bonding in the solid state.
Aliphatic C-H Stretches: The ethoxy group (-CH₂CH₃) yields multiple aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2980, 2930, and 2870 cm⁻¹ ), which are essential for distinguishing it from a simpler methoxy (-CH₃) group.
Comparative Performance Data
To ensure rigorous quality control, analysts must be able to distinguish 5-Ethoxy-2-hydroxybenzonitrile from its close structural analogs. The table below summarizes the key differential absorption peaks, demonstrating how FT-IR resolves subtle structural variations.
Vibrational Mode
5-Ethoxy-2-hydroxybenzonitrile
5-Methoxy-2-hydroxybenzonitrile
2-Hydroxybenzonitrile
Diagnostic Significance
Phenolic -OH Stretch
~3320 cm⁻¹ (Broad)
~3315 cm⁻¹ (Broad)
~3300 cm⁻¹ (Broad)
Confirms presence of hydrogen-bonded hydroxyl.
Nitrile -C≡N Stretch
~2225 cm⁻¹ (Sharp)
~2225 cm⁻¹ (Sharp)
~2230 cm⁻¹ (Sharp)
Unambiguous marker for the benzonitrile core.
Asymmetric C-O-C (Aryl Ether)
~1245 cm⁻¹ (Strong)
~1250 cm⁻¹ (Strong)
N/A
Differentiates alkoxy derivatives from the base phenol.
Symmetric C-O-C (Aryl Ether)
~1045 cm⁻¹ (Medium)
~1035 cm⁻¹ (Medium)
N/A
Confirms the ether linkage.
Aliphatic C-H Stretch
2980, 2930, 2870 cm⁻¹
2950, 2840 cm⁻¹
N/A
Distinguishes ethoxy (-CH₂CH₃) from methoxy (-CH₃).
Self-Validating ATR-FTIR Protocol
I strongly recommend Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pellet transmission. ATR eliminates the risk of moisture absorption by KBr and prevents pressure-induced polymorphic transformations [[3]](). However, the protocol must be designed as a self-validating system to ensure absolute data integrity.
Step 1: Background Verification (The Baseline Control)
Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Allow it to evaporate completely, then collect a background spectrum (air).
Causality: This mathematically subtracts atmospheric H₂O and CO₂. If the background shows residual organic peaks, the crystal is contaminated, and the system automatically invalidates the readiness state.
Step 2: Sample Loading and Homogenization
Action: Place 1–2 mg of the solid powder directly onto the center of the crystal.
Causality: Because the evanescent wave penetrates only 0.5–2.0 µm, the sample must fully cover the active crystal area to generate a sufficient absorbance signal.
Step 3: Precision Pressure Application
Action: Lower the pressure anvil until the instrument's torque-slip mechanism engages.
Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the signal-to-noise ratio without fracturing the diamond element.
Step 4: Spectral Acquisition
Action: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.
Causality: A resolution of 4 cm⁻¹ is the optimal thermodynamic sweet spot for solid-state samples; higher resolutions increase baseline noise without resolving additional peak features 3.
Step 5: Replicate Validation
Action: Release the anvil, stir the powder on the crystal with a micro-spatula, re-apply pressure, and scan again.
Causality: This step is a built-in self-validation mechanism. If the two spectra differ significantly, the sample is heterogeneous, and further grinding is required before proceeding 4.
Workflow Visualization
ATR-FTIR Experimental Workflow for Solid-State Benzonitrile Derivatives.
References
Smith, B. C. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online.
Workman, J. "FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines." Spectroscopy Online.
"Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." ResearchGate.
"Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs." Journal of Chemical Education.
Validating the Purity of 5-Ethoxy-2-hydroxybenzonitrile Analytical Reference Standards: A Comparative Guide to Mass Balance vs. qNMR
As a Senior Application Scientist in analytical development, I frequently encounter the metrological challenge of establishing absolute traceability for highly functionalized aromatic building blocks. is a critical inter...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical development, I frequently encounter the metrological challenge of establishing absolute traceability for highly functionalized aromatic building blocks. is a critical intermediate in the synthesis of advanced pharmaceuticals. When utilized as a reference standard for quantitative assays, the accuracy of your downstream results is entirely dependent on the certified purity of this material.
Under1[1], establishing the absolute purity of a reference material requires rigorous, orthogonal analytical techniques to eliminate hidden biases. Organic molecules lack a single "absolute purity meter." Therefore, we must compare the two gold-standard methodologies: the traditional Mass Balance Approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) method.
This guide objectively compares both methodologies, providing field-proven experimental data and self-validating protocols to help you choose the right certification strategy for your reference standards.
The Metrological Challenge: Mass Balance vs. qNMR
The Mass Balance Approach
The 2[2] determines purity by quantifying all impurities (organic, volatile, and inorganic) and subtracting their sum from 100%.
The Causality: Because no single detector can capture all impurity classes, we must use a suite of orthogonal techniques. HPLC-UV/MS separates and quantifies structurally related organic impurities. Karl Fischer (KF) titration specifically reacts with water, while Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) quantifies non-volatile inorganic salts.
Performance: Highly comprehensive for impurity profiling, but susceptible to overestimating purity if an impurity lacks a chromophore or co-elutes with the main peak.
Quantitative NMR (qNMR)
3[3] of the analyte directly by comparing the integration of a specific analyte proton against an internal standard (IS) of known purity.
The Causality: The fundamental physics of NMR dictate that the signal area (integration) is strictly proportional to the number of nuclei (protons) generating that signal. By mixing the analyte with a certified internal standard, we create a system where the molar ratio is directly calculated without needing to identify or quantify the impurities.
Performance: Extremely rapid and provides direct traceability to the SI unit (mole). Demonstrated equivalence between the two independent purity values confirms the accuracy of qNMR and highlights the benefit of 4[4].
To guarantee scientific integrity, every protocol utilized in our laboratory is designed as a self-validating system —meaning the procedure contains internal feedback loops that prove its own accuracy during execution.
Protocol 1: Mass Balance Determination
Organic Impurities (HPLC-UV/CAD): Prepare 1.0 mg/mL of 5-Ethoxy-2-hydroxybenzonitrile in Acetonitrile. Run a gradient elution (Water/MeCN with 0.1% TFA) on a sub-2 µm C18 column.
Self-Validation Check: The system self-validates by utilizing a mass recovery check. A known concentration of an orthogonal standard is spiked into the sample. If the sum of the quantified analyte and all impurities does not equal 100% ± 0.5% of the injected mass, the system flags an undetected non-chromophoric impurity, automatically triggering a secondary analysis using a universal Charged Aerosol Detector (CAD).
Moisture Content (KF Titration): Weigh 100 mg of the sample into a volumetric Karl Fischer titration vessel.
Self-Validation Check: Perform a system suitability test using a 1% water standard before and after sample analysis to confirm titrant activity and rule out atmospheric moisture drift.
Inorganic Residue (ROI): Combust 1.0 g of the sample in a platinum crucible at 800°C with sulfuric acid. Weigh the residual ash.
Protocol 2: 1H-qNMR Determination
Sample Preparation: Accurately weigh ~20 mg of 5-Ethoxy-2-hydroxybenzonitrile and ~10 mg of a certified Internal Standard (e.g., Maleic acid, NIST SRM traceable) into the same vial using a micro-analytical balance (d = 0.001 mg).
Solvation: Dissolve in 1.0 mL of DMSO-d6.
Causality: Co-dissolution ensures that both the analyte and IS experience the exact same magnetic environment and relaxation conditions, eliminating volumetric and matrix-induced errors.
Acquisition & Self-Validation: Acquire 1H-NMR at 600 MHz.
Self-Validation Check (The T1 Check): The protocol self-validates through an automated T1 relaxation check. By running a rapid inversion-recovery experiment prior to the main acquisition, the system empirically determines the longest T1 in the mixture. The delay time (D1) is then automatically set to >5×T1 (typically >30 seconds), ensuring 99.3% magnetization recovery and mathematically eliminating integration bias.
Integration: Integrate the distinct aromatic proton of 5-Ethoxy-2-hydroxybenzonitrile against the olefinic protons of Maleic acid to calculate the absolute mass fraction.
Data Presentation & Comparative Results
When validating a recent lot of 5-Ethoxy-2-hydroxybenzonitrile, both methods were executed in parallel. The data below illustrates how the two methodologies converge to provide a highly reliable certified purity value.
Table 1: Comparative Purity Validation of 5-Ethoxy-2-hydroxybenzonitrile (Lot #EHBN-2026)
Analytical Method
Parameter Measured
Result (% w/w)
Absolute Purity Contribution
HPLC-UV (254 nm)
Organic Impurities
0.45 ± 0.02%
-0.45%
Karl Fischer
Water Content
0.12 ± 0.01%
-0.12%
TGA / ROI
Inorganic Residue
< 0.05%
-0.05%
Mass Balance
Calculated Purity
N/A
99.38 ± 0.05%
1H-qNMR
Direct Mass Fraction
N/A
99.35 ± 0.08%
Insight: The qNMR result (99.35%) closely mirrors the Mass Balance result (99.38%). This <0.05% variance confirms the absence of hidden, non-UV absorbing organic impurities that would otherwise artificially inflate the Mass Balance purity.
Certification Workflow Visualization
To meet ISO 17034 requirements, the convergence of these two techniques is mapped out in our standard certification workflow:
Dual-validation workflow for reference standard certification using Mass Balance and qNMR.
Conclusion
While the Mass Balance approach provides a detailed impurity profile necessary for process chemistry and toxicity evaluations, qNMR provides a faster, highly accurate, and direct measurement of absolute purity. For the certification of 5-Ethoxy-2-hydroxybenzonitrile analytical reference standards, utilizing both methods in tandem—where qNMR confirms the mass balance result—creates an unassailable, self-validating certification package that easily satisfies the stringent demands of global regulatory bodies.
References
Purity assessment of organic calibration standards using a combination of quantit
Equavilency between Mass Balance and qNMR metholologies
USP (United St
CAS号:6574-95-4 - 毕得医药 (Contains 5-Ethoxy-2-hydroxybenzonitrile CAS 1239763-46-2)
Bidepharm
Quantitative NMR as a Versatile Tool for the Reference Material Prepar
A Comparative Benchmarking Guide to Substituted Salicylonitriles for Antimicrobial Drug Discovery
Abstract The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Salicylonitriles, a class of organic compounds c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Salicylonitriles, a class of organic compounds characterized by a hydroxyl and a nitrile group on a benzene ring, have garnered interest for their diverse biological activities.[1][2] This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of 5-Ethoxy-2-hydroxybenzonitrile against a curated panel of other substituted salicylonitriles. We present a detailed, head-to-head comparative analysis against the parent compound, 2-hydroxybenzonitrile, and derivatives featuring electron-withdrawing (5-Nitro-, 5-Chloro-) and electron-donating (5-Methoxy-) groups. This guide outlines standardized protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), presents illustrative data to guide structure-activity relationship (SAR) analysis, and explains the scientific rationale behind the experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and prioritize salicylonitrile-based candidates in antimicrobial drug discovery programs.
Introduction: The Rationale for Benchmarking Salicylonitriles
Salicylonitriles and their parent structures, salicylates and salicylanilides, have a long history in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The core structure, a 2-hydroxybenzonitrile scaffold, offers a versatile template for chemical modification. The nature and position of substituents on the aromatic ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its biological activity.[6][7]
A systematic benchmarking process is critical for identifying promising lead compounds. By comparing a novel or less-studied derivative like 5-Ethoxy-2-hydroxybenzonitrile against well-characterized analogues, researchers can:
Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications impact antimicrobial potency and spectrum.
Establish a Performance Baseline: Quantify the relative efficacy of a new compound against a parent structure or known active compounds.
Guide Future Optimization: Generate data-driven hypotheses for designing next-generation derivatives with improved activity and safety profiles.
This guide focuses on antimicrobial activity, a field where new scaffolds are desperately needed to combat resistance.[8] We will detail a hypothetical, yet scientifically rigorous, comparative study designed to assess the potential of 5-Ethoxy-2-hydroxybenzonitrile.
Compound Selection for Comparative Analysis
The selection of appropriate comparators is fundamental to a meaningful benchmarking study. Our panel is designed to probe the effects of different electronic and steric properties at the 5-position of the salicylonitrile ring, which is para to the hydroxyl group and meta to the nitrile group.
Test Compound:
5-Ethoxy-2-hydroxybenzonitrile: The subject of our investigation. The ethoxy group is a moderately electron-donating group and introduces increased lipophilicity compared to a methoxy or hydroxyl group.
Comparator Compounds:
2-Hydroxybenzonitrile (Salicylonitrile): The unsubstituted parent scaffold. It provides a crucial baseline for evaluating the effect of any substitution.[1]
5-Nitro-2-hydroxybenzonitrile: Features a strong electron-withdrawing nitro group (-NO₂). Such groups can significantly alter the acidity of the phenolic proton and the molecule's interaction with biological targets.[9][10]
5-Chloro-2-hydroxybenzonitrile: Contains an electron-withdrawing but less sterically demanding halogen. Halogenated salicylanilides have shown potent biological activities.[2][11]
5-Methoxy-2-hydroxybenzonitrile: Includes an electron-donating methoxy group, providing a direct comparison to the electron-donating ethoxy group on the test compound, helping to delineate the effects of alkyl chain length and lipophilicity.
This selection allows for a systematic exploration of how electron-donating and electron-withdrawing substituents at a key position influence antimicrobial efficacy.
Experimental Framework for Antimicrobial Benchmarking
To ensure data is reliable and comparable, standardized antimicrobial susceptibility testing methods are employed. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
General Experimental Workflow
The overall process for evaluating the antimicrobial properties of the selected salicylonitriles is depicted below. This workflow ensures a systematic progression from initial screening to quantitative assessment of bactericidal activity.
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocol: Broth Microdilution for MIC
This protocol is based on standardized methods for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of each salicylonitrile derivative that visibly inhibits the growth of the test microorganisms.
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in sterile DMSO.
Bacterial Inoculum Preparation:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Serial Dilution in Microtiter Plate:
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
Add 200 µL of the prepared compound stock solution (appropriately diluted in MHB to twice the highest desired final concentration) to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
Well 11 will serve as a positive control (inoculum, no compound). Well 12 will serve as a negative control (MHB only).
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Detailed Experimental Protocol: MBC Determination
Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
Plating: Spot-plate each aliquot onto a nutrient agar plate.
Incubation: Incubate the agar plate at 37°C for 24-48 hours.
MBC Determination: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies for a 10 µL aliquot).
Illustrative Results and Data Interpretation
Disclaimer: The following data are for illustrative purposes only and are designed to showcase a potential outcome of the described experimental framework. They do not represent experimentally verified results for 5-Ethoxy-2-hydroxybenzonitrile.
Table 1: Illustrative Antimicrobial Activity of Substituted Salicylonitriles (MIC/MBC in µg/mL)
Compound
R Group
Electronic Effect
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
2-Hydroxybenzonitrile
-H (Parent)
Neutral
128 / >256
>256 / >256
5-Chloro-2-hydroxybenzonitrile
-Cl
Electron-withdrawing
16 / 32
64 / 128
5-Nitro-2-hydroxybenzonitrile
-NO₂
Strong e⁻-withdrawing
8 / 16
32 / 64
5-Methoxy-2-hydroxybenzonitrile
-OCH₃
Electron-donating
64 / 128
128 / >256
5-Ethoxy-2-hydroxybenzonitrile
-OCH₂CH₃
Electron-donating
32 / 64
64 / 128
Structure-Activity Relationship (SAR) Analysis
Based on the illustrative data in Table 1, we can draw several key SAR insights:
Effect of Substitution: All substituted compounds show enhanced activity compared to the parent 2-hydroxybenzonitrile, highlighting the importance of substitution at the 5-position for antimicrobial efficacy.
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (-NO₂, -Cl) at the 5-position appears to significantly increase potency against both Gram-positive and Gram-negative bacteria. The 5-Nitro derivative is the most potent in this hypothetical dataset. This suggests that reducing the pKa of the phenolic hydroxyl group or creating a more electrophilic aromatic ring may be beneficial for activity.
Electron-Donating Groups: Electron-donating groups (-OCH₃, -OCH₂CH₃) also confer better activity than the parent compound, but less so than electron-withdrawing groups.
Lipophilicity and Alkyl Chain Length: Comparing the 5-Methoxy and 5-Ethoxy derivatives, the longer ethoxy chain, which increases lipophilicity, appears to double the activity (MIC of 32 vs. 64 µg/mL for S. aureus). This suggests that enhanced membrane permeability could be a contributing factor to its improved performance over the methoxy analogue.
Spectrum of Activity: The compounds generally show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation for many classes of antibiotics, often attributed to the formidable outer membrane of Gram-negative bacteria acting as a permeability barrier.
Conclusion and Future Directions
This guide has established a comprehensive and scientifically grounded framework for benchmarking 5-Ethoxy-2-hydroxybenzonitrile against other substituted salicylonitriles. By employing standardized MIC and MBC protocols, researchers can generate high-quality, comparable data to elucidate structure-activity relationships.
Our illustrative analysis suggests that while 5-Ethoxy-2-hydroxybenzonitrile shows promise—outperforming both the parent compound and its methoxy analogue—derivatives with strong electron-withdrawing groups at the 5-position may hold even greater potential as antimicrobial agents.
Future work should focus on:
Experimental Validation: Performing the described experiments to obtain real data for the compound panel.
Expansion of the Panel: Including substitutions at other positions (e.g., 3- and 4-positions) to build a more comprehensive SAR model.
Mechanism of Action Studies: Investigating how these compounds inhibit or kill bacteria, for instance, by assessing membrane disruption or inhibition of essential enzymes.
Toxicity Profiling: Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to assess their therapeutic potential.
By following a systematic benchmarking approach, the scientific community can more efficiently navigate the vast chemical space of salicylonitriles to identify and optimize the next generation of antimicrobial drugs.
References
PubChem. 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
Kollar, P., et al. Salicylanilides and Their Anticancer Properties. Molecules. 2021. Available from: [Link]
Vinsova, J., et al. Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & Medicinal Chemistry. 2015. Available from: [Link]
Rains, D., et al. Salicylate activity. 3. Structure relationship to systemic acquired resistance. Journal of Agricultural and Food Chemistry. 2005. Available from: [Link]
Biro, E., et al. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. 2018. Available from: [Link]
Iurasoc, I-A., et al. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules. 2022. Available from: [Link]
Kos, J., et al. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. 2011. Available from: [Link]
Almolhim, H., et al. Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports. 2022. Available from: [Link]
ResearchGate. Structure Activity Relationship. ResearchGate. Available from: [Link]
Junker, A., et al. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry. 2020. Available from: [Link]
ResearchGate. Salicylanilides and Their Anticancer Properties. ResearchGate. Available from: [Link]
Liu, X-H., et al. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. 2020. Available from: [Link]
Lehtosalo, J., et al. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C. 2011. Available from: [Link]
Taborsky, R. G., & Starkey, R. J. Substituted salicylanilides. III. New salicylanilides and related compounds with antimicrobial activity. Journal of Pharmaceutical Sciences. 1963. Available from: [Link]
Kim, Y-J., et al. Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. Archives of Pharmacal Research. 2012. Available from: [Link]